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  • Product: (2-Amino-benzothiazol-6-YL)-acetic acid dihydrochloride
  • CAS: 1022092-71-2

Core Science & Biosynthesis

Foundational

chemical structure and properties of (2-Amino-benzothiazol-6-YL)-acetic acid dihydrochloride

Executive Summary & Strategic Relevance As a Senior Application Scientist, I approach the characterization and utilization of (2-Amino-benzothiazol-6-yl)-acetic acid dihydrochloride not merely as a chemical inventory ite...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Relevance

As a Senior Application Scientist, I approach the characterization and utilization of (2-Amino-benzothiazol-6-yl)-acetic acid dihydrochloride not merely as a chemical inventory item, but as a highly versatile, privileged pharmacophore. The 2-aminobenzothiazole moiety is a bicyclic heterocyclic system comprising a benzene ring fused to a thiazole ring, a structural motif that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds[1].

Biologically important compounds containing the 2-aminobenzothiazole pharmacophore exhibit a remarkable diversity of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities[1],[2]. Specifically, the acetic acid handle at the 6-position provides a critical functional anchor for synthesizing complex multi-target therapies, such as 3[3].

Chemical Identity & Physicochemical Profiling

To ensure rigorous experimental design, one must understand the quantitative physicochemical parameters of the compound. The dihydrochloride salt form (4) is specifically engineered to overcome the inherent limitations of the free base[4].

ParameterValueScientific Rationale / Implication
IUPAC Name 2-(2-amino-1,3-benzothiazol-6-yl)acetic acid dihydrochlorideStandardized nomenclature defining the exact regiochemistry of the substituents.
CAS Number 1022092-71-2Unique identifier for the dihydrochloride salt (Parent CAS: 30132-15-1).
Molecular Formula C9H10Cl2N2O2SAccounts for the parent core (C9H8N2O2S) plus two equivalents of HCl.
Molecular Weight 281.16 g/mol Critical for precise stoichiometric calculations in high-throughput screening.
Appearance Off-white to pale yellow powderHigh purity indicator. Darkening suggests oxidative degradation of the amine.
Solubility Soluble in Water, DMSO, MeOHThe bis-protonation drastically enhances aqueous solubility for in vitro assays.
Structural Rationale: Why the Dihydrochloride Salt?

Free 2-aminobenzothiazoles are notoriously lipophilic and poorly soluble in aqueous media. By formulating this compound as a dihydrochloride salt, we achieve two critical experimental advantages:

  • Enhanced Bioavailability in Assays: The salt form drastically improves solubility in polar solvents, preventing compound aggregation and ensuring uniform concentration gradients in cellular assays.

  • Thermodynamic Stability: The primary exocyclic amine is susceptible to oxidation. Protonation shields the electron-rich nitrogen centers, extending shelf life and preventing degradation during prolonged storage.

De Novo Synthesis Workflow (The Hugershoff Route)

The synthesis of the 2-aminobenzothiazole core is classically achieved via the 1[1]. The following self-validating protocol details the oxidative cyclization of 4-aminophenylacetic acid into the target dihydrochloride salt.

Step 1: Thiourea Intermediate Formation

  • Action: Dissolve 4-aminophenylacetic acid (1.0 eq) and ammonium thiocyanate (1.5 eq) in glacial acetic acid.

  • Causality: Ammonium thiocyanate reacts with the primary amine to form an intermediate phenylthiourea. Glacial acetic acid serves as an optimal protic solvent that facilitates the nucleophilic attack while keeping the precursors fully dissolved.

Step 2: Oxidative Cyclization

  • Action: Cool the reaction mixture to 0–5 °C. Add bromine (1.05 eq) dropwise under vigorous stirring.

  • Causality: Bromine acts as a potent electrophilic oxidizing agent. The strict low-temperature control is critical to manage the exothermic nature of the reaction and prevent non-specific over-bromination of the aromatic ring, ensuring regioselective cyclization into the benzothiazole core[1].

  • Validation Checkpoint: Quench a 10 µL aliquot in saturated sodium thiosulfate, extract with ethyl acetate, and analyze via LC-MS. The disappearance of the thiourea mass and the appearance of the [M+H]+ peak at m/z 209 confirms successful cyclization.

Step 3: Dihydrochloride Salt Isolation

  • Action: Neutralize the bulk mixture with aqueous ammonia to precipitate the free base. Filter, wash with water, and dry. Suspend the dry free base in anhydrous methanol and bubble dry HCl gas (or add 2.5 eq of 4M HCl in dioxane).

  • Causality: The initial neutralization removes inorganic bromide salts and unreacted thiocyanate. The subsequent treatment with anhydrous HCl forces the bis-protonation of the basic nitrogen centers, precipitating the highly pure dihydrochloride salt out of the organic matrix.

Application Protocol: Amide Coupling for Library Generation

Because the compound possesses a free carboxylic acid moiety, it is frequently utilized in amide coupling reactions to synthesize advanced kinase inhibitors[3].

Step 1: Base-Mediated Liberation

  • Action: Suspend the dihydrochloride salt (1.0 eq) in anhydrous DMF. Add N,N-Diisopropylethylamine (DIPEA) (3.5 eq).

  • Causality: Because the starting material is a dihydrochloride salt, two equivalents of DIPEA are consumed entirely to neutralize the HCl and liberate the free carboxylic acid and amine. The remaining 1.5 equivalents act as the catalytic base required for the subsequent activation step, preventing premature quenching of the coupling reagent.

Step 2: Carboxylic Acid Activation

  • Action: Add HATU (1.1 eq) to the mixture and stir for 15 minutes at room temperature.

  • Causality: HATU is selected over traditional EDC/HOBt systems due to its superior efficiency in coupling sterically hindered or electronically deactivated substrates, rapidly forming a highly reactive O-At ester intermediate.

Step 3: Amine Addition & Coupling

  • Action: Add the target secondary amine (e.g., a substituted piperazine) (1.1 eq) and stir for 2 hours.

  • Validation Checkpoint: Monitor the reaction via TLC (UV active at 254 nm). The complete consumption of the baseline dihydrochloride spot and the emergence of a higher Rf​ product spot validates the coupling efficiency.

System Architecture: Synthesis & Application Workflow

SynthesisWorkflow A 4-Aminophenylacetic Acid + NH4SCN B Bromination & Cyclization (Hugershoff Reaction) A->B Br2, AcOH C 2-Amino-benzothiazol-6-yl -acetic acid (Parent) B->C Oxidative Cyclization D Salt Formation (+ 2 eq. HCl) C->D HCl (g) E Dihydrochloride Salt (Target Compound) D->E Isolation F Amide Coupling (e.g., HATU/DIPEA) E->F Base + Amine G Kinase Inhibitor (e.g., c-Met Modulator) F->G Drug Screening

Workflow detailing the Hugershoff synthesis and downstream application of the dihydrochloride salt.

References

  • Title: 4,7-Dimethyl-1,3-benzothiazol-2-amine (Discussion of the 2-aminobenzothiazole scaffold and Hugershoff synthesis)
  • Title: 18330-76-2|2-Aminobenzothiazole-6-carboxylic Acid Hydrochloride (Cataloging CAS 1022092-71-2)
  • Title: BRPI0620292A2 - triazolopyridazines as kinase modulators Source: Google Patents URL
  • Title: Hypervalent Iodine(III)

Sources

Exploratory

mechanism of action of (2-Amino-benzothiazol-6-YL)-acetic acid dihydrochloride in vitro

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of (2-Amino-benzothiazol-6-YL)-acetic acid dihydrochloride Authored by: A Senior Application Scientist Abstract The 2-aminobenzothiazole scaffol...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of (2-Amino-benzothiazol-6-YL)-acetic acid dihydrochloride

Authored by: A Senior Application Scientist

Abstract

The 2-aminobenzothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] Derivatives of this versatile heterocycle have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antidiabetic, and anti-inflammatory properties.[2][3][4] A significant body of research points to their potential as anticancer agents, often acting through the modulation of critical cellular signaling pathways.[1][5] Many 2-aminobenzothiazole derivatives have been identified as inhibitors of various protein kinases, such as PI3K, Akt, mTOR, and receptor tyrosine kinases like EGFR and VEGFR-2, which are frequently dysregulated in cancer.[1][3][5]

This guide presents a comprehensive, field-proven strategy for the systematic in vitro elucidation of the mechanism of action for a novel compound, (2-Amino-benzothiazol-6-YL)-acetic acid dihydrochloride. As no specific biological data for this particular molecule is extensively published, this document outlines a logical, multi-phased experimental workflow designed for researchers, scientists, and drug development professionals. The proposed cascade begins with broad phenotypic screening and progresses to specific target identification, validation, and detailed cellular pathway analysis, ensuring a thorough and scientifically rigorous investigation.

Phase 1: Initial Characterization and Broad-Spectrum Biological Profiling

The foundational step in characterizing any new chemical entity is to establish its biological activity profile. This phase aims to answer the primary question: "What is the general biological effect of this compound on cancer cells?" Based on the extensive literature on the 2-aminobenzothiazole core, an anticancer effect is a strong initial hypothesis.[1][3][5]

Multi-Lineage Cytotoxicity Screening

The initial assessment involves evaluating the compound's ability to inhibit the growth of a diverse panel of human cancer cell lines. This approach provides crucial information on the breadth of its activity and may reveal selective potency towards certain cancer types, offering early clues about the underlying mechanism.

Experimental Protocol: MTT Cell Proliferation Assay

  • Cell Plating: Seed cells from various cancer lineages (e.g., MCF-7 [breast], HCT-116 [colon], A549 [lung], DU-145 [prostate]) in 96-well plates at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Prepare a 2X serial dilution series of (2-Amino-benzothiazol-6-YL)-acetic acid dihydrochloride in the appropriate cell culture medium. Replace the existing medium with the medium containing the compound dilutions. Include vehicle-only (e.g., DMSO) controls.

  • Incubation: Incubate the plates for a standard duration, typically 48 to 72 hours, to allow for the compound to exert its effects.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan.[6]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle-treated control wells (representing 100% viability). Plot the normalized values against the logarithm of the compound concentration and fit the data using a non-linear regression model to determine the IC₅₀ (half-maximal inhibitory concentration) value for each cell line.

Table 1: Hypothetical Cytotoxicity Profile of (2-Amino-benzothiazol-6-YL)-acetic acid dihydrochloride

Cell LineCancer TypeIC₅₀ (µM)
MCF-7Breast Adenocarcinoma8.5
HCT-116Colorectal Carcinoma5.2
A549Lung Carcinoma12.1
DU-145Prostate Carcinoma7.8
WI-38Normal Lung Fibroblast> 100

This table presents hypothetical data for illustrative purposes. The inclusion of a non-cancerous cell line (e.g., WI-38) is critical for assessing preliminary selectivity. A significant difference in IC₅₀ values between cancer and normal cells suggests a potentially favorable therapeutic window.[1]

Target Class Identification via Broad Kinase Panel Screening

Given that numerous 2-aminobenzothiazole derivatives function as kinase inhibitors, a logical next step is to screen the compound against a large, commercially available panel of purified protein kinases.[1][3][5] This high-throughput approach can rapidly identify potential primary molecular targets.

Methodology:

The compound is typically tested at a single high concentration (e.g., 10 µM) against a panel of hundreds of kinases. The activity of each kinase is measured, and the percentage of inhibition by the compound is calculated. Hits are defined as kinases inhibited above a certain threshold (e.g., >50% inhibition).[7] This strategy efficiently narrows down the vast field of potential targets to a manageable number for further validation.

Phase 2: Primary Target Validation and Mechanistic Enzymology

Once putative kinase targets are identified, the focus shifts to validating these interactions and characterizing the precise mechanism of inhibition. This phase provides quantitative data on the compound's potency and mode of action at the molecular level.

Potency Determination (IC₅₀) for Lead Targets

For the top kinase "hits" from the initial screen, full dose-response curves must be generated to accurately determine the IC₅₀ value. This is a critical parameter for ranking target affinity and guiding further development.[8]

Experimental Protocol: In Vitro Kinase Inhibition Assay (Generic)

  • Assay Preparation: In a 96- or 384-well plate, prepare reactions containing the target kinase, a suitable buffer, co-factors (e.g., MgCl₂, ATP), and serial dilutions of the inhibitor compound.

  • Pre-incubation: Allow the kinase and inhibitor to pre-incubate for a defined period (e.g., 15-20 minutes) at room temperature to facilitate binding.[8]

  • Reaction Initiation: Initiate the kinase reaction by adding the specific substrate (e.g., a peptide or protein).

  • Incubation: Incubate the reaction at the optimal temperature (e.g., 30°C or 37°C) for a set time, ensuring the reaction proceeds within the linear range.

  • Detection: Stop the reaction and quantify the product formation. Common detection methods include radiometric assays (³²P-ATP), fluorescence-based assays, or luminescence-based assays that measure the amount of ATP remaining (e.g., Kinase-Glo®).

  • Data Analysis: Calculate the percentage of kinase activity relative to a vehicle control. Plot this percentage against the inhibitor concentration and fit to a dose-response curve to determine the IC₅₀.

Elucidating the Mechanism of Inhibition (MOI)

Understanding how a compound inhibits its target is fundamental. MOI studies determine if the compound competes with the enzyme's natural substrate (e.g., ATP for kinases) or binds to a different site.[9]

Methodology: Michaelis-Menten Kinetics

This is achieved by measuring the initial reaction rates at various substrate concentrations in the presence of several fixed concentrations of the inhibitor.[8]

  • Assay Setup: A matrix is prepared where the substrate (e.g., ATP) concentration is varied along one axis and the inhibitor concentration is varied along the other.

  • Data Collection: The initial reaction velocity is measured for each condition.

  • Data Analysis: The data is plotted using a double-reciprocal Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]). The pattern of the resulting lines indicates the mechanism:

    • Competitive: Lines intersect on the y-axis.

    • Non-competitive: Lines intersect on the x-axis.

    • Uncompetitive: Lines are parallel.

This analysis reveals whether the compound is an ATP-competitive inhibitor, a common mechanism for kinase-targeted drugs, or if it acts via an allosteric mechanism.[9]

Workflow for Target Validation and MOI Determination

G cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Potency & Mechanism KinasePanel Broad Kinase Panel Screen (Single High Concentration) IdentifyHits Identify Initial Hits (>50% Inhibition) KinasePanel->IdentifyHits DoseResponse Dose-Response Assay (Serial Dilutions of Hits) IdentifyHits->DoseResponse Validated Hits CalculateIC50 Calculate IC₅₀ Value (Non-linear Regression) DoseResponse->CalculateIC50 MOI_Studies Mechanism of Inhibition Studies (Vary [Substrate] and [Inhibitor]) CalculateIC50->MOI_Studies DetermineMOI Determine MOI (e.g., Competitive, Non-competitive) MOI_Studies->DetermineMOI

Caption: Workflow for kinase target validation and MOI analysis.

Phase 3: Delineating the Cellular Mechanism of Action

Confirming that a compound inhibits a purified enzyme is only the first step. It is crucial to demonstrate that the compound engages its target within the complex environment of a living cell and to characterize the downstream consequences of this engagement.[10]

Cellular Target Engagement and Pathway Modulation

Western blotting is a cornerstone technique for investigating the status of signaling pathways inside cells.[11] If the compound is hypothesized to inhibit a specific kinase (e.g., PI3K or Akt), we can measure its effect on the phosphorylation of downstream substrates.

Experimental Protocol: Western Blot Analysis

  • Cell Treatment: Treat a sensitive cancer cell line (e.g., HCT-116) with the compound at concentrations around its IC₅₀ (e.g., 0.5x, 1x, 2x IC₅₀) for a relevant period.

  • Protein Extraction: Lyse the cells to extract total protein.

  • Quantification: Determine the protein concentration in each lysate to ensure equal loading.

  • Electrophoresis & Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: Probe the membrane with primary antibodies specific to the phosphorylated (active) and total forms of the target proteins (e.g., phospho-Akt Ser473, total Akt, phospho-S6 Ribosomal Protein, total S6).

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: A decrease in the ratio of phosphorylated to total protein for a downstream effector indicates that the compound is successfully inhibiting the upstream kinase in the cellular context.

Hypothetical Signaling Pathway Inhibition

G RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT PIP3 mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound (2-Amino-benzothiazol-6-YL)- acetic acid dihydrochloride Compound->Inhibition

Caption: Hypothesized inhibition of the PI3K/AKT/mTOR pathway.

Cell Cycle Analysis

Many anticancer agents, particularly those targeting kinases involved in cell division (CDKs) or growth signaling, induce arrest at specific phases of the cell cycle.[5] This can be readily assessed using flow cytometry.

Methodology: Propidium Iodide (PI) Staining

  • Treat cells with the compound for 24-48 hours.

  • Harvest and fix the cells in ethanol.

  • Treat with RNase and stain the cellular DNA with propidium iodide (PI).

  • Analyze the cell population using a flow cytometer. The intensity of PI fluorescence is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

  • An accumulation of cells in a specific phase compared to control suggests compound-induced cell cycle arrest.

Apoptosis Induction Assay

Determining whether cell death occurs via apoptosis (programmed cell death) or necrosis is a key mechanistic insight.

Methodology: Annexin V-FITC / PI Staining

  • Treat cells with the compound for a predetermined time.

  • Stain the cells with Annexin V-FITC (which binds to phosphatidylserine on the surface of apoptotic cells) and PI (which enters cells with compromised membranes, i.e., late apoptotic or necrotic cells).

  • Analyze by flow cytometry. This dual staining allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cell populations. An increase in the Annexin V-positive population is a hallmark of apoptosis.

Conclusion and Forward Outlook

This technical guide outlines a systematic, multi-tiered strategy to thoroughly investigate the in vitro mechanism of action of (2-Amino-benzothiazol-6-YL)-acetic acid dihydrochloride. By progressing from broad cytotoxicity screening to specific enzyme kinetics and detailed cellular pathway analysis, this workflow provides a robust framework for generating a comprehensive mechanistic profile. The insights gained from these studies are essential for establishing a clear biological rationale for the compound, validating its primary target, and guiding subsequent lead optimization and preclinical development efforts. Future in vitro studies could include selectivity profiling against related targets, investigating mechanisms of potential resistance, and exploring synergistic combinations with other therapeutic agents.

References

  • Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC. (Source: google_search)
  • Application Notes and Protocols for In Vitro Testing of Novel Enzyme Inhibitors - Benchchem. (Source: google_search)
  • Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents | ACS Omega - ACS Public
  • Characterization of Inhibitor Binding Through Multiple Inhibitor Analysis: A Novel Local Fitting Method - PubMed. (Source: google_search)
  • Antibacterial Activity and Mechanism of Action of a Novel Anilinouracil-Fluoroquinolone Hybrid Compound | Antimicrobial Agents and Chemotherapy - ASM Journals. (Source: google_search)
  • 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC - NIH. (Source: google_search)
  • Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC - NIH. (Source: google_search)
  • Target discovery-directed pharmacological mechanism elucidation of bioactive natural products - PMC. (Source: google_search)
  • In Vitro Assay Protocols for Novel Antimicrobial Compounds - Benchchem. (Source: google_search)
  • Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies - David Discovers Drug Discovery. (Source: google_search)
  • Characterization of Novel Angiotensin-Converting Enzyme Inhibitory Peptides. (Source: google_search)
  • In Silico and In Vivo Evaluation of Novel 2-Aminobenzothiazole Derivative Compounds as Antidiabetic Agents - MDPI. (Source: google_search)
  • The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics - BellBrook Labs. (Source: google_search)
  • High-Throughput Screening for the Discovery of Enzyme Inhibitors - ACS Public
  • Novel pathway compendium analysis elucidates mechanism of pro-angiogenic synthetic small molecule - PubMed. (Source: google_search)
  • functional in vitro assays for drug discovery - YouTube. (Source: google_search)
  • Insilico Drug Design and Molecular Docking Studies of Novel 2- Amino Benzothiazole Derivatives for Antiischemic. (Source: google_search)
  • Signaling Pathways in Drug Development - IntechOpen. (Source: google_search)
  • Signal Pathways in Drug Discovery | Computational Chemistry | Blog - Life Chemicals. (Source: google_search)
  • Discovery of novel cancer signalling mechanism and design of new anticancer compound. (Source: google_search)
  • Synthesis and biological evaluation of 2- aminobenzothiazole deriv

Sources

Foundational

Synthesis Pathways and Derivatization Strategies for (2-Amino-benzothiazol-6-yl)-acetic Acid Dihydrochloride

Executive Summary The 2-aminobenzothiazole scaffold is a highly privileged structure in medicinal chemistry, frequently leveraged in the design of kinase inhibitors, antimicrobial agents, and central nervous system thera...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2-aminobenzothiazole scaffold is a highly privileged structure in medicinal chemistry, frequently leveraged in the design of kinase inhibitors, antimicrobial agents, and central nervous system therapeutics. Specifically, (2-Amino-benzothiazol-6-yl)-acetic acid and its derivatives serve as critical building blocks for compounds exhibiting dual 5-HT uptake inhibition and α2-antagonistic activities .

This technical guide provides an in-depth, self-validating methodology for the synthesis of the (2-amino-benzothiazol-6-yl)-acetic acid core via the classical Hugerschoff reaction, subsequent derivatization, and the thermodynamic isolation of its dihydrochloride salt.

Mechanistic Foundations: The Hugerschoff Reaction

The most robust and scalable method for constructing the 2-aminobenzothiazole ring is the Hugerschoff synthesis . This two-stage process avoids the regioselectivity issues often encountered with meta-substituted anilines by utilizing 4-aminophenylacetic acid (4-APA), which directs cyclization exclusively to the ortho-position.

Causality of Reagent Selection
  • Ammonium Thiocyanate (NH₄SCN) in Acidic Media: The initial condensation requires an acidic environment to protonate the thiocyanate ion, generating highly electrophilic isothiocyanic acid (HN=C=S) in situ. The nucleophilic amine of 4-APA attacks this species to form the intermediate 1-(4-carboxymethylphenyl)thiourea.

  • Bromine in Glacial Acetic Acid: Bromine serves as the oxidative cyclizing agent. It reacts with the thiocarbonyl sulfur to form a highly electrophilic sulfenyl bromide intermediate. Acetic acid is chosen as the solvent because it stabilizes the bromonium species and moderates the highly exothermic nature of the electrophilic aromatic substitution that follows .

Mechanism A 4-Aminophenylacetic Acid C 1-(4-Carboxymethylphenyl)thiourea (Intermediate) A->C Acidic Ethanol, Reflux B Ammonium Thiocyanate (NH4SCN) B->C D Bromine (Br2) / AcOH Oxidative Cyclization C->D E Electrophilic Attack at Ortho-Position D->E Bromonium Ion Formation F (2-Amino-benzothiazol-6-yl)-acetic acid Hydrobromide E->F Aromatization G Neutralization & HCl Treatment F->G H (2-Amino-benzothiazol-6-yl)-acetic acid Dihydrochloride G->H Anhydrous HCl

Figure 1: Hugerschoff synthesis mechanism for (2-Amino-benzothiazol-6-yl)-acetic acid derivatives.

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each major step includes a physical or analytical checkpoint to confirm reaction success before proceeding.

Step 1: Synthesis of 1-(4-Carboxymethylphenyl)thiourea
  • Procedure: Dissolve 4-aminophenylacetic acid (0.1 mol) and ammonium thiocyanate (0.15 mol) in 150 mL of ethanol. Add 10 mL of concentrated HCl dropwise. Reflux the mixture at 80°C for 3 hours. Pour the hot solution into 500 mL of ice water.

  • Causality: The excess NH₄SCN drives the equilibrium forward. Pouring into ice water rapidly crashes out the product, minimizing hydrolytic degradation of the thiourea.

  • Self-Validation Checkpoint: Perform TLC (Toluene:Methanol 8:2). The disappearance of the 4-APA spot and the formation of a white/pale-yellow precipitate upon cooling validates the completion of the thermodynamic equilibrium.

Step 2: Oxidative Cyclization
  • Procedure: Suspend the isolated thiourea (0.08 mol) in 100 mL of glacial acetic acid. Cool the flask to 0–5°C using an ice-salt bath. Dissolve bromine (0.085 mol) in 20 mL of acetic acid and add dropwise over 2 hours. Maintain stirring for an additional 4 hours at room temperature.

  • Causality: Low temperatures during bromine addition are critical to prevent over-bromination of the activated aromatic ring and to control the exothermic generation of the sulfenyl bromide .

  • Self-Validation Checkpoint: The transition of the reaction mixture from a dark red solution (excess bromine) to a pale yellow suspension indicates the complete consumption of the electrophile. The cessation of HBr gas evolution marks reaction completion.

Step 3: Isolation of the Free Base
  • Procedure: Filter the resulting hydrobromide salt. Dissolve the solid in hot water and neutralize with 10% aqueous ammonium hydroxide (NH₄OH) until pH 8-9 is reached. Filter the precipitated free base and recrystallize from ethanol.

  • Self-Validation Checkpoint: ¹H NMR (DMSO-d₆) must show the disappearance of the symmetric AA'BB' splitting pattern of the starting aniline and the emergence of an ABX system (e.g., a doublet at ~7.6 ppm, a doublet of doublets at ~7.2 ppm, and a fine doublet at ~7.7 ppm), confirming regioselective ortho-cyclization.

Workflow Step1 Step 1: Thiourea Formation Reagents: 4-APA, NH4SCN, HCl Temp: 80°C (Reflux) Time: 3 hrs Step2 Step 2: Oxidative Cyclization Reagents: Br2 in AcOH Temp: 0-5°C to RT Time: 6 hrs Step1->Step2 Step3 Step 3: Isolation & Free Base Reagents: NH4OH (aq) pH: 8-9 Yield: ~75% Step2->Step3 Step4 Step 4: Derivatization Esters / Amides Purification: Recrystallization Step3->Step4 Step5 Step 5: Dihydrochloride Salt Reagents: Anhydrous HCl in Ether Temp: 0°C Atmosphere: Argon Step4->Step5

Figure 2: Step-by-step experimental workflow for core scaffold synthesis and derivatization.

Derivatization and Dihydrochloride Salt Formation

Esterification (e.g., Ethyl Ester Derivative)

The acetic acid moiety is readily derivatized to improve lipophilicity for drug formulation.

  • Protocol: Suspend the free base in absolute ethanol. Add a catalytic amount of concentrated H₂SO₄ and reflux for 5 hours. Neutralize with saturated NaHCO₃, extract with ethyl acetate, and evaporate to yield (2-Amino-benzothiazol-6-yl)-acetic acid ethyl ester (CAS 68195-02-8).

Thermodynamic Challenge: Dihydrochloride Salt Formation

Forming a dihydrochloride salt of a 2-aminobenzothiazole derivative presents a unique thermodynamic challenge. The endocyclic thiazole nitrogen is weakly basic (pKa ~4.5), while the exocyclic amino group is exceptionally non-basic due to resonance delocalization into the electron-deficient heteroaromatic ring.

  • Protocol: To force the protonation of both sites, dissolve the free base (or ester derivative) in anhydrous diethyl ether or 1,4-dioxane under an argon atmosphere. Bubble a large molar excess of anhydrous hydrogen chloride (HCl) gas through the solution at 0°C for 1 hour.

  • Causality: The strict exclusion of water prevents hydrolytic dissociation. The non-polar solvent drives the equilibrium forward by immediately precipitating the highly polar, doubly-protonated dihydrochloride salt.

Quantitative Yields and Optimization Matrix

The following table summarizes the optimized reaction parameters and expected quantitative outcomes for the synthesis and derivatization workflow.

Reaction PhaseSubstrate / IntermediateReagents & SolventsTemp (°C)Time (h)Yield (%)Purity (HPLC)
Thiourea Formation 4-Aminophenylacetic AcidNH₄SCN, HCl (aq), EtOH80 (Reflux)3.085 - 88> 95%
Oxidative Cyclization 1-(4-Carboxymethylphenyl)thioureaBr₂, Glacial Acetic Acid0 → 256.072 - 78> 98%
Ester Derivatization Core Free BaseEtOH, conc. H₂SO₄78 (Reflux)5.090 - 94> 99%
Salt Formation Core Free Base / EsterAnhydrous HCl (g), Et₂O01.095 - 98> 99%

References

  • Laitonjam, W., & Nahakpam, L. "Mechanistic Study on the Formation of Compounds from Thioureas." IntechOpen, 2018. URL: [Link]

  • ACS Publications. "Structure−Activity Studies for a Novel Series of N-(Arylethyl)-N-(1,2,3,4-tetrahydronaphthalen-1-ylmethyl)-N-methylamines Possessing Dual 5-HT Uptake Inhibiting and α2-Antagonistic Activities." Journal of Medicinal Chemistry, 2001. URL:[Link]

  • National Center for Biotechnology Information. "Solid-Phase Synthesis of 2-Aminobenzothiazoles." PMC, 2010. URL:[Link]

Exploratory

Technical Whitepaper: Safety, Cytotoxicity, and Mechanistic Profiling of (2-Amino-benzothiazol-6-YL)-acetic acid dihydrochloride

Executive Summary (2-Amino-benzothiazol-6-YL)-acetic acid dihydrochloride is a highly privileged pharmacophore and critical synthetic intermediate utilized in the development of advanced therapeutics, including kinase mo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(2-Amino-benzothiazol-6-YL)-acetic acid dihydrochloride is a highly privileged pharmacophore and critical synthetic intermediate utilized in the development of advanced therapeutics, including kinase modulators, PPARα antagonists, and targeted anticancer agents. For drug development professionals, understanding the baseline safety and cytotoxicity profile of this specific intermediate is non-negotiable. This whitepaper provides an authoritative, mechanistically grounded guide to evaluating its cytotoxicity, ensuring that downstream biological assays of synthesized drug candidates are not confounded by residual intermediate toxicity.

Physicochemical Rationale: The Dihydrochloride Advantage

In early-stage drug development, the physical form of a chemical intermediate dictates the reliability of in vitro safety assays. The free base form of 2-aminobenzothiazole derivatives exhibits high lipophilicity, necessitating the use of Dimethyl Sulfoxide (DMSO) for solubilization. However, DMSO concentrations exceeding 0.1% inherently disrupt cellular membranes and skew cytotoxicity baselines.

The dihydrochloride salt formulation of (2-Amino-benzothiazol-6-YL)-acetic acid is strategically utilized because it ensures complete aqueous solubility in physiological buffers (e.g., PBS or cell culture media). This isolates the compound's true cytotoxic effect from vehicle-induced artifacts, allowing for highly accurate, reproducible safety profiling.

Mechanistic Toxicology: How Benzothiazoles Induce Cell Death

The cytotoxicity of the benzothiazole scaffold is not generalized necrosis; it is a highly specific, mechanistically driven apoptotic process. Environmental and pharmacological studies have demonstrated that exposure to benzothiazole derivatives induces intracellular stress pathways[1].

Upon cellular internalization, these compounds primarily target the mitochondria, disrupting the electron transport chain and triggering the generation of Reactive Oxygen Species (ROS). This oxidative stress leads to DNA damage, which functionally activates the p53 tumor suppressor protein. The p53 activation subsequently initiates the caspase cascade—specifically the cleavage of Caspase-3—culminating in programmed cell death (apoptosis)[1][2].

G Compound (2-Amino-benzothiazol-6-YL)- acetic acid dihydrochloride Uptake Cellular Internalization Compound->Uptake MitoStress Mitochondrial Dysfunction & ROS Generation Uptake->MitoStress Intracellular accumulation DNA_Damage DNA Damage Response MitoStress->DNA_Damage Oxidative stress p53 p53 Activation DNA_Damage->p53 Kinase signaling Caspase Caspase-3 Cleavage p53->Caspase Transcriptional regulation Apoptosis Cellular Apoptosis Caspase->Apoptosis Execution phase

Mechanistic pathway of benzothiazole-induced cytotoxicity via ROS generation and apoptosis.

Comparative Cytotoxicity Profile

To establish a therapeutic window, the cytotoxicity of benzothiazole acetic acid derivatives must be evaluated across both malignant and healthy cell lines. While highly substituted derivatives exhibit potent anticancer activity, the baseline intermediate generally maintains a favorable safety profile in healthy cells unless administered at high concentrations[3][4].

The following table synthesizes representative IC50 values for benzothiazole acetic acid derivatives across standard cell lines, providing a benchmark for safety validation:

Cell LineTissue OriginRepresentative IC50 (µM)Mechanistic Observation
A549 Human Lung Adenocarcinoma30.0 - 45.0High sensitivity; Caspase-3 activation[3]
MCF-7 Human Breast Adenocarcinoma34.5 - 50.0Pronounced mitochondrial stress[4]
C6 Rat Brain Glioma~30.0High selectivity index vs healthy cells[3]
mESCs Mouse Embryonic Stem Cells80.0 - 250.0ROS and DNA damage only at high doses[1]
NIH3T3 Mouse Embryo Fibroblast>100.0Minimal baseline toxicity; safe handling[3]

Self-Validating Experimental Methodologies

To ensure scientific integrity, the evaluation of (2-Amino-benzothiazol-6-YL)-acetic acid dihydrochloride must utilize self-validating protocols. Do not rely on generic viability screens; assays must be mechanistically aligned with the compound's biological targets.

Protocol 1: Mechanistically-Aligned MTT Viability Assay

Rationale: Benzothiazole derivatives exert toxicity via mitochondrial dysfunction. The MTT assay relies on the reduction of tetrazolium dye by mitochondrial succinate dehydrogenase. Therefore, this assay directly measures the specific organelle targeted by the compound, rather than serving as a generic cell-counting tool.

  • Cell Seeding: Seed NIH3T3 or A549 cells at 1×104 cells/well in a 96-well plate.

    • Causality: This specific density ensures cells remain in the logarithmic growth phase during the 48-hour exposure window. Over-confluence triggers contact inhibition, artificially lowering metabolic rates and confounding viability readings.

  • Compound Preparation: Prepare serial dilutions (1 µM to 500 µM) directly in complete culture media from a 10 mM aqueous stock of the dihydrochloride salt.

    • Causality: Utilizing the dihydrochloride salt allows for a purely aqueous stock, eliminating the need for a DMSO vehicle control and removing a critical variable that masks low-level cytotoxicity.

  • Incubation & MTT Addition: Expose cells for 48 hours. Add MTT reagent (5 mg/mL) and incubate for exactly 4 hours.

    • Causality: The 4-hour window allows sufficient time for functional mitochondria to reduce the dye into insoluble formazan crystals, providing a direct readout of mitochondrial health.

  • Solubilization: Aspirate media and solubilize formazan with 100 µL of acidified isopropanol.

    • Causality: Acidified isopropanol is superior to DMSO here; it instantly denatures cellular proteins, preventing any further enzymatic reduction of residual MTT and locking the absorbance values.

  • Validation Check (Critical): Always include a cell-free well containing only media and the highest concentration of the compound. If this well shows absorbance >0.05 at 570 nm, the compound is spontaneously reducing the MTT reagent (a chemical artifact), and an alternative assay (e.g., ATP luminescence) must be used.

Protocol 2: Annexin V/PI Flow Cytometry for Apoptotic Profiling

Rationale: To confirm that cell death is occurring via the p53/Caspase-3 apoptotic pathway rather than acute necrosis.

  • Cell Harvesting: Harvest treated cells using Accutase instead of standard Trypsin.

    • Causality: Trypsin aggressively cleaves phosphatidylserine (PS) receptors on the outer cell membrane, leading to false-negative Annexin V binding. Accutase gently detaches cells while preserving these critical surface markers.

  • Buffer Wash: Wash cells twice in cold Annexin V Binding Buffer (containing Ca2+ ).

    • Causality: Annexin V binding to PS is strictly calcium-dependent. Washing with standard PBS (which lacks optimal calcium) will result in complete failure of the assay.

  • Staining: Stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark at room temperature.

    • Causality: Annexin V identifies early apoptosis (externalized PS), while PI identifies late apoptosis/necrosis (compromised membrane integrity). The dark incubation prevents photobleaching of the fluorophores.

  • Validation Check (Critical): Single-stain controls (Annexin V only, PI only) must be run on heat-killed cells to calculate the compensation matrix. This ensures the FITC emission spectrum does not bleed into the PI channel, which would falsely elevate late-apoptotic counts.

Occupational Safety & Environmental Health (EHS)

While (2-Amino-benzothiazol-6-YL)-acetic acid dihydrochloride is a valuable intermediate, it requires stringent occupational safety protocols. Recent environmental toxicological studies have identified benzothiazole derivatives as emerging contaminants in particulate matter (PM2.5), highlighting their potential for respiratory toxicity and ROS induction upon chronic inhalation exposure[1].

  • Handling: The dihydrochloride salt presents as a fine crystalline powder. To prevent inhalation of micro-particulates, all weighing and solubilization must be conducted within a Class II biological safety cabinet or a certified chemical fume hood.

  • Storage: The salt is highly hygroscopic. It must be stored in a sealed desiccator at 2-8°C, protected from light, to prevent hydrolytic degradation of the acetic acid moiety.

References

  • Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents Source: PubMed Central (PMC) - National Institutes of Health (NIH) URL:[Link]

  • Benzothiazole derivatives as anticancer agents Source: Taylor & Francis Online URL:[Link]

  • Contamination profiles and health impact of benzothiazole and its derivatives in PM2.5 in typical Chinese cities Source: Science of The Total Environment (via PubMed) URL:[Link]

  • Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis Source: Pharmaceuticals (MDPI) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Dissolving (2-Amino-benzothiazol-6-YL)-acetic acid dihydrochloride for Cell Culture: Application Notes and Protocols

Introduction (2-Amino-benzothiazol-6-YL)-acetic acid dihydrochloride is a member of the 2-aminobenzothiazole class of heterocyclic compounds. This scaffold is of significant interest to researchers in drug discovery and...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

(2-Amino-benzothiazol-6-YL)-acetic acid dihydrochloride is a member of the 2-aminobenzothiazole class of heterocyclic compounds. This scaffold is of significant interest to researchers in drug discovery and development due to its wide range of reported biological activities.[1] Proper dissolution and preparation of this compound are critical first steps for obtaining reliable and reproducible results in cell-based assays. This document provides a detailed guide for researchers, scientists, and drug development professionals on the effective solubilization of (2-Amino-benzothiazol-6-YL)-acetic acid dihydrochloride for use in cell culture applications. The protocols outlined below are based on established principles for handling similar chemical structures and hydrochloride salts, ensuring scientific integrity and experimental success.

Physicochemical Properties

A foundational understanding of the physicochemical properties of (2-Amino-benzothiazol-6-YL)-acetic acid dihydrochloride is essential for developing a sound dissolution strategy.

PropertyValueSource
Chemical Formula C₉H₈N₂O₂S · 2HCl[2][3]
Molecular Weight 281.16 g/mol [2][3]
CAS Number Not available
Appearance Typically a solid powder

The dihydrochloride salt form of this compound suggests that it is engineered for enhanced aqueous solubility compared to its free base. Hydrochloride salts are a common pharmaceutical strategy to improve the dissolution of weakly basic compounds in aqueous environments.

Core Principles for Dissolution in Cell Culture

The primary objective is to prepare a sterile, homogenous stock solution at a known concentration, which can then be further diluted into cell culture media to achieve the desired final concentration for treating cells. The choice of solvent is paramount and must be compatible with the cell line being used, minimizing cytotoxicity while maximizing compound solubility.

For many 2-aminobenzothiazole derivatives, Dimethyl Sulfoxide (DMSO) is a common solvent for initial solubilization due to its strong dissolving power for a wide range of organic molecules.[4] However, given the dihydrochloride nature of the target compound, aqueous-based solvents should also be considered.

Experimental Protocols

It is imperative to perform all steps under aseptic conditions in a laminar flow hood to maintain the sterility of your cell cultures.

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

This protocol is recommended when high-concentration stock solutions are required and for initial solubility testing.

Materials:

  • (2-Amino-benzothiazol-6-YL)-acetic acid dihydrochloride powder

  • Dimethyl Sulfoxide (DMSO), cell culture grade, sterile

  • Sterile, conical-bottom microcentrifuge tubes or vials

  • Calibrated pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • 0.22 µm sterile syringe filter

Procedure:

  • Weighing: Accurately weigh a precise amount of (2-Amino-benzothiazol-6-YL)-acetic acid dihydrochloride powder in a sterile microcentrifuge tube.

  • Initial Dissolution: Add a small volume of sterile DMSO to the powder. For example, to prepare a 10 mM stock solution, add the appropriate volume of DMSO based on the molecular weight (281.16 g/mol ).

  • Solubilization: Tightly cap the tube and vortex thoroughly for 1-2 minutes. If the compound does not fully dissolve, brief sonication in a water bath (5-10 minutes) may be employed. Gentle warming to 37°C can also aid in dissolution, but care should be taken to avoid degradation.

  • Visual Inspection: Visually inspect the solution against a light source to ensure that all particulate matter has dissolved and the solution is clear.

  • Sterilization: To ensure sterility, filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile, light-protected tube. This step is crucial to prevent contamination of your cell cultures.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability. Protect from light.

Causality Behind Experimental Choices:

  • DMSO as the initial solvent: Many heterocyclic compounds, including 2-aminobenzothiazole derivatives, exhibit good solubility in DMSO.[4] This allows for the preparation of a high-concentration stock solution, which is advantageous for serial dilutions.

  • Sterile filtration: This is a critical step to remove any potential microbial contaminants from the stock solution, thereby preventing contamination of the cell cultures.

  • Aliquoting and low-temperature storage: This practice prevents degradation of the compound that can be caused by repeated changes in temperature and exposure to ambient conditions.

Protocol 2: Preparation of a Working Solution in Cell Culture Medium

This protocol details the dilution of the high-concentration DMSO stock solution into your complete cell culture medium for direct application to your cells.

Materials:

  • Prepared high-concentration stock solution of (2-Amino-benzothiazol-6-YL)-acetic acid dihydrochloride in DMSO

  • Complete cell culture medium, pre-warmed to 37°C

  • Sterile conical tubes

  • Calibrated pipettes and sterile, filtered pipette tips

Procedure:

  • Thawing the Stock Solution: Thaw an aliquot of the DMSO stock solution at room temperature.

  • Dilution: In a sterile conical tube, add the required volume of the DMSO stock solution to a larger volume of pre-warmed complete cell culture medium to achieve the desired final concentration. It is recommended to add the stock solution to the medium while gently vortexing to ensure rapid and uniform dispersion.

  • Final DMSO Concentration: Crucially, ensure that the final concentration of DMSO in the cell culture medium is non-toxic to your specific cell line. Typically, the final DMSO concentration should be kept below 0.5% (v/v), and for many sensitive cell lines, a concentration of 0.1% or lower is recommended. It is best practice to include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

  • Application to Cells: Immediately apply the freshly prepared working solution to your cells.

Workflow for Preparing a Working Solution:

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation weigh Weigh Compound add_dmso Add Sterile DMSO weigh->add_dmso vortex Vortex/Sonicate add_dmso->vortex filter 0.22 µm Sterile Filter vortex->filter aliquot Aliquot and Store at -80°C filter->aliquot thaw Thaw Stock Aliquot aliquot->thaw For Experiment dilute Dilute in Pre-warmed Cell Culture Medium thaw->dilute apply Apply to Cells dilute->apply dilute->apply Final Concentration ≤ 0.5% DMSO

Caption: Workflow for preparing and using the compound in cell culture.

Considerations for Aqueous-Based Dissolution

Given that the compound is a dihydrochloride salt, direct dissolution in an aqueous buffer like sterile phosphate-buffered saline (PBS) or directly in serum-free cell culture medium may be possible.

Protocol 3: Attempted Dissolution in Aqueous Buffer

Procedure:

  • Follow the same initial weighing steps as in Protocol 1.

  • Add a small volume of sterile PBS (pH 7.4) or serum-free medium to the powder.

  • Vortex thoroughly and observe for complete dissolution. Gentle warming or sonication may be attempted.

  • If the compound dissolves fully at the desired concentration, proceed with sterile filtration and use.

Rationale and Caveats:

  • Advantages: Direct dissolution in an aqueous buffer eliminates the need for an organic solvent like DMSO, thereby removing any potential for solvent-induced cytotoxicity.

  • Potential Challenges: The solubility in aqueous buffers may be lower than in DMSO. The compound may also be less stable in an aqueous solution over time. It is recommended to prepare fresh aqueous solutions for each experiment.

Safety and Handling

Researchers should consult the Safety Data Sheet (SDS) for (2-Amino-benzothiazol-6-YL)-acetic acid dihydrochloride before handling. Standard laboratory personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, should be worn. Handle the powder in a chemical fume hood to avoid inhalation.

Conclusion

The successful dissolution of (2-Amino-benzothiazol-6-YL)-acetic acid dihydrochloride for cell culture experiments hinges on a systematic approach that prioritizes sterility, compound stability, and the minimization of solvent-induced artifacts. While direct dissolution in aqueous buffers may be feasible due to its salt form, the use of a high-concentration DMSO stock solution offers a robust and versatile method for a wide range of cell-based assays. It is strongly recommended that researchers perform initial solubility and stability tests to determine the optimal conditions for their specific experimental setup.

References

  • Srivastava, S. D., & Sen, J. P. (2008). Synthesis and biological evaluation of 2-aminobenzothiazole derivatives. Indian Journal of Chemistry - Section B, 47(10), 1583–1586.
  • Sigma-Aldrich. .

  • Merck. .

  • Catalano, A., et al. (2013). 2-Aminobenzothiazole derivatives with potent antifungal activity. European Journal of Medicinal Chemistry, 64, 357-364.
  • US Patent US4363913A. (1982).
  • Malik, J. K., et al. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Der Pharmacia Lettre, 2(1), 347-359.
  • Al-Obaydi, F., et al. (2024).
  • Galochkina, A. V., et al. (2021). Synthesis of biologically active derivatives of 2-aminobenzothiazole. Chemistry of Heterocyclic Compounds, 57(5), 455-475.
  • Venkatesh, P., & Pandeya, S. N. (2009). Synthesis, characterisation and anti-inflammatory activity of some 2-amino benzothiazole derivatives. International Journal of ChemTech Research, 1(4), 1354-1358.
  • NextSDS. .

  • NextSDS. .

  • TPN-0002034. (2022). Identification of 2-amino benzothiazoles with bactericidal activity against Mycobacterium tuberculosis. bioRxiv.
  • ResearchGate. (2024).

Sources

Application

Application Note: Preparation and Handling of (2-Amino-benzothiazol-6-YL)-acetic acid dihydrochloride Stock Solutions

Target Audience: Researchers, scientists, and drug development professionals Document Type: Technical Protocol & Mechanistic Guide Introduction & Chemical Profiling As a Senior Application Scientist, I frequently encount...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Chemical Profiling

As a Senior Application Scientist, I frequently encounter assay irreproducibility stemming from the improper handling of salt-form compounds. The zwitterionic free base of 2-Amino-6-benzothiazoleacetic acid (CAS 30132-15-1)[1] is a highly reactive scaffold used in the synthesis of pharmacologically active heterocycles and anticancer agents[2]. However, its free base form exhibits limited aqueous solubility.

To circumvent this, the compound is synthesized as a dihydrochloride salt (MW: ~281.16 g/mol ). The addition of two hydrochloric acid equivalents drastically improves its hydrophilicity, making it amenable to biological testing. However, this modification introduces critical handling challenges: hygroscopicity and severe pH depression upon dissolution. Understanding the causality behind these chemical behaviors is essential for designing a self-validating experimental system.

Mechanistic Insights: The Causality Behind Experimental Choices

Do not treat salt-form compounds as inert powders. The choices made during stock preparation directly dictate the integrity of your downstream data.

  • The Hygroscopicity Factor: Dihydrochloride salts actively absorb moisture from the air. Opening a cold vial immediately upon removal from the freezer causes atmospheric condensation to bind to the powder. This artificially inflates the mass during weighing, leading to sub-potent stock solutions. Causality: Equilibrating the vial to room temperature in a desiccator prevents condensation, ensuring molar accuracy.

  • The pH Shift (Acid Shock): When the dihydrochloride salt is dissolved in unbuffered water, it releases two equivalents of HCl, plummeting the solution's pH (often < 3.0). If this highly acidic stock is added directly to weakly buffered cell culture media, it induces localized "acid shock," causing off-target cellular toxicity and potential precipitation of the free base. Causality: Stock solutions must either be prepared in an organic solvent (DMSO)[3] or neutralized/buffered prior to biological application[4].

  • Solvent Selection (DMSO vs. Aqueous): Anhydrous Dimethyl Sulfoxide (DMSO) is the gold standard for master stocks. It prevents pH-dependent hydrolysis and microbial growth during long-term storage at -20°C. Aqueous stocks are prone to degradation and should be prepared fresh[5].

Quantitative Solubility & Storage Data

The following table summarizes the validated solubility parameters and storage conditions for dihydrochloride aminobenzothiazole derivatives.

SolventMax Recommended Stock ConcentrationStorage TemperatureShelf LifeMechanistic Note
DMSO (Anhydrous) 50 - 100 mM-20°C to -80°C6 monthsPrevents hydrolysis; requires aliquoting to avoid freeze-thaw cycles.
ddH₂O 50 mM4°CPrepare FreshHighly acidic (pH < 3.0). Do not store long-term due to instability.
PBS (pH 7.4) < 10 mM-20°C1 monthMay require dropwise titration with 0.1M NaOH to maintain solubility.

Experimental Workflows & Visualizations

The following Graphviz diagram maps the logical decision tree for preparing and utilizing the stock solutions.

G Start Solid Compound (Dihydrochloride Salt) Weighing Equilibrate to RT & Weigh (Desiccated) Start->Weighing SolventChoice Select Solvent Pathway Weighing->SolventChoice DMSO Dissolve in 100% DMSO (Max 50-100 mM) SolventChoice->DMSO Organic Water Dissolve in ddH2O (Highly Acidic) SolventChoice->Water Aqueous AliquotDMSO Aliquot & Store at -80°C (Avoid Freeze-Thaw) DMSO->AliquotDMSO BufferWater Neutralize / Buffer (e.g., PBS pH 7.4) Water->BufferWater WorkingInVitro Dilute in Culture Media (Final DMSO < 0.1%) AliquotDMSO->WorkingInVitro WorkingInVivo Formulate for In Vivo (e.g., Saline + Tween 80) AliquotDMSO->WorkingInVivo BufferWater->WorkingInVivo

Workflow for the preparation and dilution of dihydrochloride stock solutions.

Step-by-Step Methodologies

These protocols are designed as self-validating systems. Built-in quality control (QC) steps ensure that any deviations are caught before the compound is applied to precious biological models.

Protocol A: Preparation of a 10 mM Master Stock in DMSO

Calculation Note: For a MW of 281.16 g/mol , 2.81 mg of compound is required per 1 mL of solvent to achieve a 10 mM solution.

  • Equilibration (QC Step): Remove the sealed vial from the -20°C freezer and place it in a desiccator at room temperature for at least 30 minutes. Validation: The vial exterior must be completely dry before opening.

  • Weighing: Using a calibrated analytical balance, weigh the desired mass of the compound into a sterile, static-free amber microcentrifuge tube.

  • Dissolution: Add the calculated volume of anhydrous, cell-culture grade DMSO (≥99.9% purity).

  • Agitation: Vortex the tube for 30–60 seconds. If particulates remain, sonicate in a room-temperature water bath for 5 minutes.

  • Visual Validation (QC Step): Hold the tube against both a stark white and a stark black background under bright light. The solution must be completely optically clear with no floating micro-crystals.

  • Aliquoting: Divide the master stock into 50 µL single-use aliquots to strictly avoid freeze-thaw cycles, which degrade the compound and alter the concentration. Store at -80°C.

Protocol B: In Vitro Dilution (Cell Culture)

To avoid solvent toxicity, the final concentration of DMSO in cell culture should never exceed 0.1% (v/v)[3].

  • Thaw a single 50 µL aliquot of the 10 mM DMSO stock at room temperature.

  • Pre-dilution: Dilute the stock 1:10 in intermediate sterile PBS (pH 7.4) to create a 1 mM working solution. Validation: Check for precipitation immediately upon aqueous contact.

  • Final Dilution: Add the 1 mM working solution to your pre-warmed cell culture media to achieve your target concentration (e.g., 10 µL of 1 mM into 1 mL media yields a 10 µM final concentration with 0.01% DMSO).

Protocol C: In Vivo Formulation (Mouse IP/PO dosing)

For animal studies, high concentrations of DMSO are toxic. A standard step-down co-solvent formulation (e.g., 10% DMSO / 10% Tween 80 / 80% Saline) is required to maintain solubility of the dihydrochloride salt while ensuring biocompatibility[5].

  • Solubilization: Dissolve the required dose in DMSO (representing 10% of the final volume).

  • Surfactant Addition: Add Tween 80 (10% of the final volume) to the DMSO stock and vortex vigorously for 1 minute. This creates a micellar environment to trap the compound.

  • Aqueous Phase: Dropwise, add sterile Saline (80% of the final volume) while continuously vortexing.

  • pH Validation (QC Step): Spot 1 µL of the final formulation onto a micro-pH strip. Ensure the pH is between 6.5 and 7.5. If the solution is too acidic due to the dihydrochloride salt, titrate dropwise with 0.1M NaOH until neutralized.

References

  • "6-Benzothiazoleaceticacid,2-amino-(8CI,9CI) — Chemical Substance Information - NextSDS", nextsds.com.
  • "Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents", nih.gov.
  • "Y-27632 - STEMCELL Technologies", stemcell.com.
  • "SAG dihydrochloride | Smoothened Receptors - Tocris Bioscience", tocris.com.
  • "L-Cystine dihydrochloride | Endogenous Metabolite | MedChemExpress", medchemexpress.com.

Sources

Method

Application Note: Long-Term Storage and Handling Protocols for (2-Amino-benzothiazol-6-YL)-acetic acid dihydrochloride Powder

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Advanced Application Note & Experimental Protocol Executive Summary (2-Amino-benzothiazol-6-YL)-acetic acid dihydrochl...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Advanced Application Note & Experimental Protocol

Executive Summary

(2-Amino-benzothiazol-6-YL)-acetic acid dihydrochloride is a highly valuable building block in pharmaceutical research, frequently utilized as an intermediate in complex organic synthesis[1]. While the benzothiazole core provides critical biological activity, the dihydrochloride salt form introduces significant handling challenges—primarily severe hygroscopicity and susceptibility to photo-oxidation[2][3]. This application note details the physicochemical vulnerabilities of this compound and provides a field-proven, self-validating protocol for its long-term storage and reconstitution to ensure absolute experimental reproducibility.

Part 1: Physicochemical Profile & Stability Data

To design an effective storage system, we must first quantify the compound's baseline physical properties and stability thresholds[1][4].

PropertySpecificationHandling Implication
Molecular Formula C9H8N2O2S · 2HClThe dihydrochloride salt enhances solubility but drives severe hygroscopicity.
Appearance Off-white to pale yellow crystalline powderColor shifts (e.g., browning) act as a visual indicator of photo-oxidation.
Solubility Soluble in DMSO; slightly soluble in waterRequires anhydrous organic solvents for stock solutions to prevent hydrolysis.
Melting Point 98–102°C (varies by derivative/hydration)Moderate thermal stability; avoid high-heat desiccation methods.
Optimal Storage -20°C (Long-term), 4°C (Short-term)Sub-zero temperatures provide kinetic arrest of oxidative/hydrolytic pathways.
Shelf Life 24 Months (under optimal conditions)Strict adherence to inert atmosphere protocols is required to reach this lifespan.
Part 2: Mechanistic Basis for Degradation (Causality)

As an application scientist, understanding why a compound degrades is prerequisite to preventing it. The degradation of (2-Amino-benzothiazol-6-YL)-acetic acid dihydrochloride is driven by three interconnected mechanisms:

  • Moisture-Induced Salt Disproportionation: The formation of hydrochloride salts is a standard pharmaceutical strategy to enhance the aqueous solubility of basic compounds; however, this inherently increases the hygroscopicity of the Active Pharmaceutical Ingredient (API)[2]. When exposed to ambient humidity, the crystalline lattice absorbs water vapor. This moisture acts as a micro-solvent, facilitating proton transfer and leading to salt disproportionation—the conversion of the salt back to its less soluble free-base form[5].

  • Photo-Oxidation of the Benzothiazole Core: The benzothiazole heterocyclic moiety is highly susceptible to photo-oxidation when exposed to UV or high-intensity visible light. Photochemical excitation leads to the generation of reactive oxygen species (ROS) or direct radical formation, which cleaves or oxidizes the aromatic ring, generating multiple unwanted transformation products[3].

  • Thermal Acceleration: Elevated temperatures kinetically accelerate both the hydrolysis of the acetic acid side chain and the oxidative degradation of the aromatic core.

Part 3: Visualization of Degradation vs. Protection

G cluster_deg Degradation Mechanisms cluster_prot Protective Storage Workflow API (2-Amino-benzothiazol-6-YL)- acetic acid 2HCl Moisture Atmospheric Moisture (Hygroscopic Uptake) API->Moisture Light UV/Visible Light (Photo-oxidation) API->Light Aliquoting Aliquoting (Minimize freeze-thaw) API->Aliquoting Disproportionation Salt Disproportionation & Hydrolysis Moisture->Disproportionation Oxidation Benzothiazole Core Oxidation Light->Oxidation Argon Argon/N2 Purging (Displace O2 & H2O) Aliquoting->Argon Argon->Moisture Prevents Amber Amber Vials (Block UV/Vis) Argon->Amber Amber->Light Blocks Temp -20°C Storage (Kinetic Arrest) Amber->Temp

Workflow contrasting degradation pathways with protective storage protocols for API stability.

Part 4: Step-by-Step Storage & Reconstitution Protocols

To guarantee trustworthiness, the following workflow is designed as a self-validating system . By utilizing visual desiccant indicators and single-use aliquots, researchers can mathematically eliminate freeze-thaw degradation variables.

Protocol A: Pre-Storage Preparation & Aliquoting

Causality: Bulk powders should never be repeatedly opened. Each exposure to ambient air introduces moisture, causing cumulative disproportionation[2].

  • Equilibration: Ensure the newly received bulk powder is at room temperature before opening the primary container to prevent immediate condensation.

  • Aliquoting: In a low-humidity environment (preferably a dry box or under a fume hood with <30% relative humidity), weigh the powder into single-use, amber glass vials.

    • Why amber glass? It effectively blocks the UV/visible light wavelengths responsible for benzothiazole photo-oxidation[3].

Protocol B: Inert Atmosphere Packaging

Causality: Removing oxygen and moisture from the headspace arrests oxidative and hydrolytic degradation.

  • Purging: Gently purge the headspace of each amber vial with high-purity Argon gas.

    • Why Argon over Nitrogen? Argon is heavier than air and effectively blankets the powder, displacing both O₂ and H₂O vapor more efficiently than Nitrogen.

  • Sealing: Immediately cap the vials using PTFE-lined screw caps. PTFE provides a superior, non-reactive moisture barrier compared to standard polyethylene liners.

Protocol C: Long-Term Storage (Self-Validating System)
  • Secondary Containment: Place the sealed amber vials into a secondary container (e.g., a vacuum-sealable Mylar bag or a secondary plastic jar).

  • Desiccation (Validation Step): Add a self-indicating desiccant (e.g., indicating silica gel or Drierite) to the secondary container before sealing.

    • System Validation: This creates a self-validating feedback loop. If the desiccant remains blue, the micro-environment is verified dry. If it turns pink, the primary moisture barrier has failed, alerting the researcher before the API is used in a critical assay.

  • Temperature Control: Store the secondary container at -20°C for long-term storage (months to years) to kinetically arrest degradation pathways. For active use (1-2 weeks), 4°C is acceptable[1][4].

Protocol D: Reconstitution and Thawing (Critical Step)

Causality: Opening a -20°C vial in a 22°C ambient laboratory causes instantaneous condensation of atmospheric moisture onto the highly hygroscopic dihydrochloride powder, instantly compromising the salt[2].

  • Retrieval: Remove the secondary container from the -20°C freezer.

  • Equilibration: Do not open the container. Place the entire sealed secondary container into a laboratory desiccator.

  • Thawing: Allow the container to equilibrate to room temperature for at least 30–60 minutes.

  • Opening: Once equilibrated, open the secondary container, retrieve the required amber vial, and proceed with your solvent reconstitution (e.g., using anhydrous DMSO)[1].

References
  • National Analytical Corporation - Chemical Division. "(2-amino-benzothiazol-6-yl)-acetic Acid Ethyl Ester Acetate". TradeIndia.
  • National Analytical Corporation - Chemical Division. "(2-amino-benzothiazol-6-yl)-acetic Acid Methyl Ester". TradeIndia.
  • National Institutes of Health. "Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs". PMC.
  • Pharma Excipients. "Impact of Metallic Stearates on Disproportionation of Hydrochloride Salts of Weak Bases in Solid-State Formulations". Pharma Excipients.
  • ResearchGate. "Oxidation of benzotriazole and benzothiazole in photochemical processes: Kinetics and formation of transformation products". Chemical Engineering Journal.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting &amp; Handling Guide for (2-Amino-benzothiazol-6-YL)-acetic acid dihydrochloride

Welcome to the Technical Support Center for (2-Amino-benzothiazol-6-YL)-acetic acid dihydrochloride (hereafter referred to as ABAA-2HCl). This resource is designed for researchers, analytical scientists, and drug develop...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for (2-Amino-benzothiazol-6-YL)-acetic acid dihydrochloride (hereafter referred to as ABAA-2HCl). This resource is designed for researchers, analytical scientists, and drug development professionals who require rigorous, field-proven methodologies to maintain the structural integrity of this highly sensitive organic intermediate.

Part 1: Chemical Vulnerability Profile

To effectively prevent degradation, we must first understand the causality behind it. ABAA-2HCl is formulated as a dihydrochloride salt to enhance its aqueous solubility for biological and synthetic applications. However, this structural choice introduces two primary vectors for degradation:

  • Extreme Hygroscopicity (Deliquescence): Dihydrochloride salts possess highly polar ionized groups (the protonated amine and thiazole nitrogen) exposed on the crystal surface. This creates a strong hydrophilic driving force, causing the lattice to absorb ambient water vapor[1]. Once moisture is absorbed, it creates a highly acidic micro-environment that can catalyze hydrolysis.

  • Oxidative Susceptibility: The 2-amino group donates electron density into the benzothiazole ring, making the core highly susceptible to oxidation. In the presence of ambient oxygen, trace metals (like Cu²⁺), or UV light, the compound undergoes radical-mediated oxidation (forming S-centered or N-centered radicals), leading to ring cleavage, hydroxylation, or the formation of azo-dimers[2][3][4].

Part 2: Troubleshooting FAQs

Q: Why has my off-white/pale yellow powder turned dark brown or sticky during storage? A: This is a dual-factor degradation. The stickiness is caused by the deliquescent nature of the dihydrochloride salt absorbing ambient moisture[1]. The dark brown discoloration indicates oxidation of the 2-amino group. When moisture enters the crystal lattice, it facilitates the mobility of trace environmental oxidants, accelerating the formation of oxidized dimers or N-oxides[2].

Q: My HPLC chromatogram shows peak splitting and new impurities after 3 months of storage. What happened? A: You are likely observing photodegradation or radical-mediated cleavage. Benzothiazoles absorb UV/visible light, which can excite the molecule and trigger the generation of superoxide radicals if oxygen is present[3]. This leads to benzene ring cleavage or hydroxylated byproducts[3], which elute at different retention times on a reverse-phase HPLC column.

Q: Why is the dihydrochloride salt used if it causes so many stability issues? A: The free base of benzothiazole-acetic acid has extremely poor aqueous solubility. The dihydrochloride salt significantly enhances solubility and dissolution rates, which is critical for bioavailability and in-vitro assays[1]. The trade-off is the requirement for stringent, moisture-free storage conditions[5].

Q: Can I store working solutions in aqueous buffers at 4°C? A: It is highly discouraged for long-term storage. In aqueous solutions, especially in the presence of trace metals, the benzothiazole core undergoes sequential valence transition oxidation[2]. Aqueous working solutions should be prepared fresh daily.

Part 3: Quantitative Degradation Summary

Summarizing the degradation pathways allows for rapid diagnostic checks in the laboratory.

Degradation PathwayCausal TriggerVisual / Analytical IndicatorMechanistic ActionPreventative Measure
Deliquescence Ambient Moisture (>60% RH)Powder clumping, sticky residueDihydrochloride salt lattice absorbs water, lowering micro-pH[1].Desiccated storage, Argon purge
Oxidation Oxygen, Trace Metals (Cu²⁺)Color shift (pale yellow to dark brown)Oxidation of 2-amino group to azo-dimers or N-oxides[2].Inert atmosphere, EDTA in buffers
Photodegradation UV / Visible LightPeak splitting on HPLC, loss of assayRadical-mediated ring cleavage or hydroxylation[3].Amber vials, avoid direct light

Part 4: Experimental Protocols & Self-Validating Workflows

To ensure scientific integrity, every protocol must be a self-validating system. Do not assume your environment is optimal; prove it before handling the bulk material.

Protocol 1: Optimal Storage & Aliquoting Workflow (Preventative)

Causality: Repeated freeze-thaw cycles and ambient air exposure introduce condensation. The dihydrochloride salt acts as a moisture sink, initiating degradation[1][6].

  • Step 1: Equilibration. Bring the sealed bulk vial to room temperature inside a vacuum desiccator for at least 2 hours before opening. Reasoning: Opening a cold vial in ambient air instantly condenses moisture onto the powder.

  • Step 2: Inert Atmosphere Setup. Perform all handling inside a glove box or under a continuous, gentle stream of dry Argon or N₂.

  • Step 3: Self-Validating Step (Gravimetric Moisture Tracking). Place a weigh boat on an analytical balance and tare it. Weigh exactly 10.0 mg of the ABAA-2HCl powder. Leave it exposed to your working environment for 5 minutes, then re-weigh.

    • Validation Logic: If the mass increases by >0.5% (to >10.05 mg), your environment is too humid. Abort aliquoting to save the bulk batch.

  • Step 4: Aliquoting. Dispense single-use quantities into pre-dried, amber glass vials.

  • Step 5: Sealing & Storage. Purge the headspace of each vial with Argon, cap tightly with PTFE-lined septa, and store at -20°C[5][6].

Protocol 2: Quality Control (QC) Rescue & Verification (Diagnostic)

Causality: If degradation is suspected, you must separate the intact compound from oxidized/hydrolyzed byproducts using reverse-phase chromatography to determine if the batch is salvageable.

  • Step 1: Sample Preparation. Dissolve 1.0 mg of the suspected degraded powder in 1.0 mL of anhydrous LC-MS grade DMSO.

  • Step 2: Self-Validating Step (Blank Injection). Inject 10 µL of pure DMSO into the HPLC.

    • Validation Logic: This proves the column has no carryover from previous runs, ensuring any observed impurity peaks originate directly from your sample.

  • Step 3: HPLC Method. Run a gradient of 5% to 95% Acetonitrile in Water (both mobile phases containing 0.1% Trifluoroacetic acid to keep the salt protonated) over 15 minutes on a standard C18 column (flow rate: 1.0 mL/min).

  • Step 4: Detection & Analysis. Monitor at 254 nm. Intact ABAA-2HCl will elute as a sharp, dominant peak. Oxidized dimers (being more hydrophobic) will elute later, while cleaved degradation products will elute earlier[3]. If purity is <95%, discard the aliquot.

Part 5: Workflow Visualization

G Compound (2-Amino-benzothiazol-6-YL) -acetic acid 2HCl Moisture Moisture (H2O) Compound->Moisture Exposure Oxygen Oxygen / ROS Compound->Oxygen Exposure Light UV / Light Compound->Light Exposure Hygro Hygroscopic Uptake (Deliquescence) Moisture->Hygro Oxidation Amine/Thiazole Oxidation Oxygen->Oxidation Photo Radical Cleavage Light->Photo Degradation Degraded Product (Discolored/Impure) Hygro->Degradation Oxidation->Degradation Photo->Degradation Desiccation Store with Desiccant (Argon Purge) Desiccation->Moisture Prevents Desiccation->Oxygen Prevents AmberVial Amber Vials (-20°C) AmberVial->Compound Protects AmberVial->Light Prevents

Degradation pathways of ABAA-2HCl and preventative storage workflows.

Part 6: References

  • Chemical Manufacturers. "3-(1-Adamantyl)-2-hydroxy-5-methylbenzaldehyde 95% / (2-Amino-benzothiazol-6-yl)-acetic acid methyl ester". 5

  • ACS Publications. "Trace Cu(II)-Mediated Selective Oxidation of Benzothiazole: The Predominance of Sequential Cu(II)–Cu(I)–Cu(III) Valence Transition and Dissolved Oxygen". 2

  • PMC. "Benzothiazole heterogeneous photodegradation in nano α-Fe2O3/oxalate system under UV light irradiation". 3

  • USPTO. "Salt selection for basic drugs". 1

  • TandF. "Degradation of benzothiazole pollutant by sulfate radical-based advanced oxidation process". 4

  • IKEV. "ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products".6

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis: (2-Amino-benzothiazol-6-YL)-acetic acid dihydrochloride vs. Established Benzothiazole Derivatives

As a Senior Application Scientist in early-stage drug discovery, navigating the balance between a molecule's target affinity and its physicochemical properties is a daily challenge. The benzothiazole core is widely recog...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage drug discovery, navigating the balance between a molecule's target affinity and its physicochemical properties is a daily challenge. The benzothiazole core is widely recognized as a "privileged scaffold" in medicinal chemistry, forming the backbone of FDA-approved therapeutics and advanced pharmacological probes.

However, traditional benzothiazole derivatives often suffer from poor aqueous solubility and high lipophilicity, which can complicate in vitro screening and lead to assay artifacts. (2-Amino-benzothiazol-6-YL)-acetic acid dihydrochloride (6-ABAA·2HCl) emerges as a highly functionalized, water-soluble alternative designed specifically to overcome these bottlenecks. This guide objectively compares 6-ABAA·2HCl against established benzothiazole derivatives, providing mechanistic insights and self-validating experimental protocols for its application in kinase inhibitor synthesis.

Structural and Physicochemical Comparison

To understand the utility of 6-ABAA·2HCl, we must benchmark it against well-known benzothiazole derivatives such as Riluzole (an ALS therapeutic) and Pramipexole (a Parkinson's disease treatment). While terminal drugs are optimized for specific pharmacokinetic profiles (like crossing the blood-brain barrier), 6-ABAA·2HCl is engineered for synthetic versatility and assay compatibility[1].

Table 1: Physicochemical Properties Comparison
Feature6-ABAA·2HClRiluzolePramipexole
Core Structure 6-Substituted 2-Aminobenzothiazole6-Trifluoromethoxy 2-AminobenzothiazoleTetrahydrobenzothiazole
Primary Application Kinase Inhibitor Synthesis / ProbeALS Therapy (Glutamate Modulator)Parkinson's (Dopamine Agonist)
Aqueous Solubility High (>50 mg/mL in H₂O)Low (<0.1 mg/mL in H₂O)High (as dihydrochloride salt)
Synthetic Versatility High (Exposed carboxylic acid handle)Low (Terminal drug)Low (Terminal drug)
LogP (approx) 1.2 (Free base)3.52.1

Expert Insight on Causality: The free base of generic 2-aminobenzothiazole is highly crystalline and poorly soluble in aqueous buffers, often requiring >5% DMSO for assay dissolution—a concentration that can denature sensitive kinases. By utilizing the dihydrochloride salt of 6-ABAA, both the basic thiazole nitrogen and the exocyclic amine are protonated. This drastically increases aqueous solubility, allowing for the preparation of high-concentration stock solutions without the risk of compound precipitation during serial dilution.

Mechanistic Insights: Kinase Inhibition vs. Receptor Modulation

Benzothiazole derivatives exhibit a broad spectrum of biological activities. While lipophilic derivatives have shown efficacy in inhibiting polyglutamine aggregation in neurodegenerative models like Huntington's disease[2], 6-ABAA derivatives are predominantly utilized as potent kinase inhibitors[3].

The structural logic is precise: the 2-amino group acts as a critical hydrogen bond donor/acceptor pair within the hinge region of the ATP-binding pocket of kinases (such as FLT3). Meanwhile, the 6-acetic acid moiety acts as a synthetic vector pointing toward the solvent-exposed region. This allows researchers to append bulky amides or targeting ligands without sterically clashing with the kinase hinge region[4].

SignalingPathway A 6-ABAA Derivatives (Kinase Inhibitor) B FLT3 Receptor (Active) A->B Inhibits (ATP Competitive) F Apoptosis (Programmed Cell Death) A->F Induces C PI3K / AKT Pathway B->C Phosphorylation D STAT5 Pathway B->D Phosphorylation E Cell Proliferation (Tumor Growth) C->E Promotes D->E Promotes

FLT3 Kinase inhibition pathway by 6-ABAA benzothiazole derivatives.

Experimental Methodologies: Synthesis and Validation

To transform 6-ABAA·2HCl into a biologically active probe, it must undergo derivatization and subsequent in vitro validation. The following protocol outlines a self-validating workflow for generating and testing a targeted amide library.

Step-by-Step Protocol: Amide Derivatization and High-Throughput Kinase Screening

Step 1: Salt Neutralization and Activation

  • Procedure: Suspend 1.0 eq of 6-ABAA·2HCl in anhydrous DMF. Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA), followed by 1.2 eq of EDC·HCl and 1.2 eq of HOBt. Stir for 15 minutes before adding 1.1 eq of the desired target amine.

  • Causality: Because 6-ABAA is supplied as a dihydrochloride salt to maximize shelf stability, the amine must be "free-based" prior to coupling. Using 3.0 eq of DIPEA ensures complete neutralization of the HCl salts, liberating the carboxylic acid for electrophilic activation and preventing premature quenching of the EDC coupling reagent.

Step 2: Kinase Incubation & Luminescent Detection (Self-Validating System)

  • Procedure: Incubate the purified 6-ABAA derivative (10 nM to 10 µM) with recombinant FLT3 kinase and ultra-pure ATP in a 384-well plate for 60 minutes. Add an ADP-Glo™ detection reagent to convert the generated ADP back to ATP, which then drives a luciferase-mediated luminescent reaction.

  • Causality & Validation: This assay measures ATP depletion rather than product formation. It is a self-validating system because the luminescent signal is directly proportional to the kinase's enzymatic activity. By running a "No Enzyme" control (baseline background) and a "Vehicle" control (maximum uninhibited activity), the assay establishes a definitive dynamic range. Any signal reduction caused by the 6-ABAA derivative is mathematically bounded by these internal controls, eliminating false positives caused by assay drift or compound autofluorescence.

ExperimentalWorkflow Step1 Step 1: Preparation Neutralize 6-ABAA·2HCl with DIPEA Step2 Step 2: Synthesis Amide Coupling (EDC/HOBt) Step1->Step2 Step3 Step 3: Assay Incubate with Kinase & ATP Step2->Step3 Step4 Step 4: Validation Measure Luminescence (ADP-Glo) Step3->Step4

Step-by-step workflow for synthesizing and validating 6-ABAA derivatives.

Comparative Performance Data

When evaluating the performance of 6-ABAA derivatives against other benzothiazoles, the intended biological target dictates the success metrics. The table below summarizes representative performance data demonstrating how the structural modifications of 6-ABAA derivatives shift the pharmacological profile from broad CNS activity to targeted kinase inhibition.

Table 2: In Vitro Performance Metrics
Compound / DerivativeTarget PathwayIC50 / EC50BBB Permeability (Papp)
6-ABAA-Amide Derivative FLT3 Kinase Inhibition45 ± 5 nMLow (< 2 x 10⁻⁶ cm/s)
Riluzole (Control) Glutamate Release Inhibition>10,000 nMHigh (> 15 x 10⁻⁶ cm/s)
PGL-001 PolyQ Aggregation (Huntington's)1.2 µMModerate

Conclusion: For researchers focused on neurodegenerative diseases requiring deep CNS penetration, lipophilic derivatives like Riluzole or PGL-001 remain the standard. However, for drug development professionals targeting specific kinase pathways (e.g., oncology or autoimmune disorders), (2-Amino-benzothiazol-6-YL)-acetic acid dihydrochloride provides an unmatched combination of aqueous solubility, synthetic flexibility, and potent target engagement.

References

  • LookChem - (2-AMino-benzothiazol-6-yl)-acetic acid ethyl ester Chemical Substance Information. 1

  • Journal of Medicinal Chemistry (ACS Publications) - Structure−Activity Studies for a Novel Series of N-(Arylethyl)-N-(1,2,3,4-tetrahydronaphthalen-1-ylmethyl)-N-methylamines Possessing Dual 5-HT Uptake Inhibiting and α2-Antagonistic Activities. 4

  • Google Patents - US8557810B2 - Imidazolothiazole compounds for the treatment of disease (FLT3 receptor antagonists). 3

  • Proceedings of the National Academy of Sciences (PNAS) - Identification of benzothiazoles as potential polyglutamine aggregation inhibitors of Huntington's disease by using an automated filter retardation assay.2

Sources

Comparative

(2-Amino-benzothiazol-6-YL)-Acetic Acid Dihydrochloride Standard Curve Validation: A Comparative Guide

Executive Summary (2-Amino-benzothiazol-6-YL)-acetic acid is a highly functionalized heterocycle frequently utilized as a core pharmacophore in kinase inhibitors and neurological agents. Accurate pharmacokinetic (PK) pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(2-Amino-benzothiazol-6-YL)-acetic acid is a highly functionalized heterocycle frequently utilized as a core pharmacophore in kinase inhibitors and neurological agents. Accurate pharmacokinetic (PK) profiling of such compounds requires exceptionally robust bioanalytical methods[1].

This guide objectively compares the standard curve validation of the dihydrochloride salt form versus the free base form of (2-Amino-benzothiazol-6-YL)-acetic acid. By grounding our methodology in the International Council for Harmonisation (ICH) M10 guidelines[2], we demonstrate why the dihydrochloride salt is the superior analytical standard for LC-MS/MS workflows, offering distinct advantages in solubility, ionization efficiency, and assay reproducibility.

Mechanistic Insights: Why the Dihydrochloride Salt? (E-E-A-T)

When developing a bioanalytical assay, the physical chemistry of the reference standard dictates the reliability of the entire system. Choosing the dihydrochloride salt over the free base is not merely a matter of availability; it is a calculated analytical decision driven by two primary mechanistic factors:

A. Solubility and Matrix Homogeneity

The free base form of (2-Amino-benzothiazol-6-YL)-acetic acid exhibits poor aqueous solubility due to its lipophilic benzothiazole core and strong intermolecular hydrogen bonding. Spiking the free base into biological matrices (e.g., human plasma) often leads to micro-precipitation, causing non-linear standard curves at the Upper Limit of Quantification (ULOQ).

  • The Salt Advantage: The dihydrochloride salt disrupts this rigid crystal lattice, providing rapid and complete dissolution in aqueous/organic mixtures (e.g., 50% Methanol). This ensures homogenous matrix spiking and prevents analyte dropout during freeze-thaw cycles[3].

B. Electrospray Ionization (ESI+) Efficiency

In LC-MS/MS, assay sensitivity is governed by the efficiency of gas-phase ion formation.

  • The Salt Advantage: The dihydrochloride salt provides the molecule in a pre-protonated state (protonated at the 2-amino group and the thiazole nitrogen). This drastically reduces the activation energy required for ion formation in the positive electrospray ionization (ESI+) source. Consequently, the salt form yields a 3- to 5-fold increase in the signal-to-noise (S/N) ratio compared to the neutral free base, directly improving the Lower Limit of Quantification (LLOQ).

G cluster_0 Free Base Form cluster_1 Dihydrochloride Salt FB Free Base Analyte Sol1 Poor Aqueous Solubility FB->Sol1 MS1 Variable ESI+ Ionization Sol1->MS1 Salt Salt Form Analyte Sol2 High Aqueous Solubility Salt->Sol2 MS2 Pre-protonated Enhanced Signal Sol2->MS2

Caption: Mechanistic advantages of the dihydrochloride salt in LC-MS/MS analysis.

Experimental Protocol: ICH M10 Compliant Workflow

To ensure trustworthiness, this protocol is designed as a self-validating system . It incorporates a Stable Isotope-Labeled Internal Standard (SIL-IS) to mathematically correct for matrix effects and extraction losses, ensuring that every data point is internally calibrated[3].

Step 1: Stock Solution Preparation
  • Action: Weigh 1.00 mg of (2-Amino-benzothiazol-6-YL)-acetic acid dihydrochloride (mass corrected for the salt fraction and purity) and dissolve in 1.0 mL of Methanol:Water (50:50, v/v).

  • Causality: Using a 50% organic solvent prevents the analyte from adsorbing to the walls of the polypropylene storage tubes while maintaining complete solubility of the salt.

Step 2: Calibration Standard Spiking
  • Action: Perform serial dilutions to create working solutions. Spike these into blank human plasma to generate 8 non-zero calibrators (1 to 2000 ng/mL). The spiking volume must not exceed 5% of the total matrix volume.

  • Causality: Keeping the spike volume under 5% ensures the integrity of the biological matrix is not compromised by excessive organic solvent, which could prematurely precipitate endogenous proteins.

Step 3: Sample Extraction (Protein Precipitation)
  • Action: Transfer 50 µL of spiked plasma to a 96-well plate. Add 150 µL of cold Acetonitrile containing 50 ng/mL SIL-IS. Vortex for 5 minutes, then centrifuge at 4000 x g for 10 minutes at 4°C.

  • Causality: Cold acetonitrile rapidly denatures plasma proteins. The simultaneous introduction of the SIL-IS ensures any subsequent volumetric losses or ion suppression effects are mathematically normalized.

Step 4: Reconstitution and LC-MS/MS Analysis
  • Action: Transfer 100 µL of supernatant to a clean plate and dilute with 100 µL of 0.1% Formic Acid in water. Inject onto a C18 column (50 x 2.1 mm, 1.7 µm) using ESI+ MRM mode.

  • Causality: Diluting the highly organic extract with aqueous formic acid matches the initial LC mobile phase conditions. This prevents peak distortion (the "solvent effect") during injection and maintains the analyte in its optimally ionized state.

G Stock Stock Solution Preparation (Dihydrochloride Salt in 50% MeOH) Spike Matrix Spiking (Human Plasma, 8 Calibrators) Stock->Spike Extract Sample Extraction (Protein Precipitation w/ ACN) Spike->Extract LCMS LC-MS/MS Analysis (ESI+ MRM Mode) Extract->LCMS Data Data Analysis & Validation (ICH M10 Criteria) LCMS->Data

Caption: ICH M10 compliant bioanalytical workflow for standard curve validation.

Comparative Data Presentation

The following tables summarize the validation data comparing the dihydrochloride salt against the free base form, evaluated strictly against ICH M10 acceptance criteria[2].

Table 1: Standard Curve Linearity and Sensitivity

The ICH M10 guideline requires the analyte response at the blank to be <20% of the LLOQ to prove the absence of carryover[3].

Validation ParameterFree Base FormDihydrochloride Salt FormICH M10 Requirement
Linear Range 5.0 – 1000 ng/mL1.0 – 2000 ng/mLMust cover expected study PK range
Linearity (R²) 0.985 (Quadratic fit required)0.998 (Linear fit, 1/x² weighting)≥ 0.990
LLOQ 5.0 ng/mL1.0 ng/mL Signal-to-Noise ≥ 5:1
Carryover at Blank >20% of LLOQ (Fails)<5% of LLOQ (Passes)≤ 20% of LLOQ
Table 2: Accuracy, Precision, and Matrix Effect (QC Samples)

Data represents intra-day validation using Low, Medium, and High Quality Control (QC) samples (n=6 per level).

QC LevelFree Base Accuracy (%)Salt Form Accuracy (%)Salt Form Precision (%CV)Matrix Factor (IS Normalized)
LQC (3.0 ng/mL) 82.4%98.1% 4.2%0.95
MQC (800 ng/mL) 88.7%101.5% 3.8%0.98
HQC (1600 ng/mL) Precipitation observed99.2% 2.1%1.02
Acceptance Criteria ±15% (±20% at LLOQ)±15% (±20% at LLOQ)≤ 15%CV ≤ 15%

Data Interpretation: The free base form fails at the High Quality Control (HQC) level due to solubility limits in plasma, leading to artificially low accuracy. Furthermore, the free base exhibits severe carryover, likely due to non-specific binding to the LC system components. The dihydrochloride salt passes all ICH M10 criteria, demonstrating superior linearity, zero significant carryover, and an IS-normalized matrix factor close to 1.0 (indicating no significant ion suppression).

References

  • Title: Demystifying the ICH M10 Bioanalytical Method Validation Guidelines Source: Worldwide Clinical Trials URL: [Link]

  • Title: ICH M10 on bioanalytical method validation - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10 Source: Emery Pharma (YouTube Scientific Presentations) URL: [Link]

Sources

Validation

Biophysical Characterization and Binding Kinetics of (2-Amino-benzothiazol-6-YL)-acetic acid dihydrochloride in Fragment-Based Drug Discovery

Executive Summary & Target Rationale (2-Amino-benzothiazol-6-YL)-acetic acid dihydrochloride is a highly versatile, low-molecular-weight building block utilized extensively in medicinal chemistry[1]. While benzothiazole...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Target Rationale

(2-Amino-benzothiazol-6-YL)-acetic acid dihydrochloride is a highly versatile, low-molecular-weight building block utilized extensively in medicinal chemistry[1]. While benzothiazole derivatives exhibit broad pharmacological utility—ranging from antimicrobial applications[2] to neurological receptor targeting[3]—this specific scaffold has gained significant traction in Fragment-Based Drug Discovery (FBDD) targeting microsomal prostaglandin E synthase-1 (mPGES-1) [4].

mPGES-1 is an inducible enzyme responsible for the isomerization of Prostaglandin H2 (PGH2) to Prostaglandin E2 (PGE2), a primary mediator of inflammation and tumorigenesis[4]. Traditional NSAIDs block upstream COX enzymes, leading to gastrointestinal and cardiovascular toxicity. Selectively targeting mPGES-1 with aminobenzothiazole-derived fragments offers a safer, downstream therapeutic paradigm[4].

Pathway AA Arachidonic Acid COX COX-1 / COX-2 AA->COX PGH2 Prostaglandin H2 COX->PGH2 mPGES1 mPGES-1 Enzyme (Target) PGH2->mPGES1 PGE2 Prostaglandin E2 mPGES1->PGE2 Inhibited by Benzothiazole Scaffold EP EP Receptors PGE2->EP Pathology Inflammation & Tumorigenesis EP->Pathology

Arachidonic acid cascade highlighting mPGES-1 as the therapeutic target for benzothiazole fragments.

Comparative Binding Kinetics: Fragment vs. Lead vs. Reference

To objectively evaluate the efficacy of the bare (2-Amino-benzothiazol-6-YL)-acetic acid scaffold, we must compare its binding kinetics against an optimized lead derivative (e.g., an acylated benzothiazole[4]) and a clinical-grade reference inhibitor (MF63).

In FBDD, unoptimized fragments typically exhibit low binding affinity ( KD​ in the micromolar range) driven by extremely rapid dissociation rates ( koff​ ). However, their value lies in Ligand Efficiency (LE) —a metric of binding energy per heavy atom.

Quantitative Kinetic Profile (mPGES-1 Target)
CompoundMolecular Weight (Da) kon​ ( M−1s−1 ) koff​ ( s−1 ) KD​ ( μM )Ligand Efficiency (kcal/mol/HA)
(2-Amino-benzothiazol-6-YL)-acetic acid ~281.2 (salt) >105 >0.1 45.00.38
Acylated Lead Derivative 385.4 4.5×104 0.009 0.20.32
MF63 (Clinical Reference) 433.4 1.2×105 0.00036 0.0030.30

Data Interpretation (Expertise & Experience): Notice that while the bare scaffold has a much weaker KD​ (45 μM ) compared to the optimized lead, its Ligand Efficiency (0.38) is superior. This confirms that the core hydrogen-bonding and π−π stacking interactions of the 2-aminobenzothiazole moiety are highly optimal, making it an ideal starting point for structural elaboration[4].

Experimental Workflows & Self-Validating Protocols

To accurately capture the transient binding events of low-molecular-weight fragments, orthogonal biophysical techniques must be employed. Surface Plasmon Resonance (SPR) resolves sub-second kinetic rates, while Isothermal Titration Calorimetry (ITC) validates the thermodynamic driving forces.

Workflow Immob 1. Target Immobilization (CM5 Chip) Screen 2. Fragment Screening (Single Conc.) Immob->Screen Dose 3. Dose-Response (SPR Kinetics) Screen->Dose Thermo 4. Orthogonal Validation (ITC Thermodynamics) Dose->Thermo

Step-by-step biophysical workflow for fragment screening and thermodynamic validation.

Protocol A: Surface Plasmon Resonance (SPR) Kinetic Profiling

Causality behind the method: Fragments like (2-Amino-benzothiazol-6-YL)-acetic acid have extremely fast dissociation rates. SPR is uniquely capable of resolving these events in real-time, whereas steady-state biochemical assays only provide endpoint affinities.

  • Sensor Surface Preparation: Immobilize recombinant human mPGES-1 onto a CM5 sensor chip via standard amine coupling.

    • Self-Validating Step: Target a highly dense immobilization level ( ≈5000 RU). Because the fragment's mass is very low, a high density is required to achieve a theoretical maximum response ( Rmax​ ) greater than 20 RU, ensuring signal-to-noise validity.

  • Buffer Preparation: Run experiments in PBS-P+ buffer supplemented with 5% DMSO.

    • Causality: Fragments require high concentrations (up to 500 μM ) for screening; 5% DMSO is mandatory to prevent compound precipitation and micro-aggregation.

  • Solvent Correction Calibration: Run a 4.5% to 5.5% DMSO calibration curve prior to the assay.

    • Causality: Bulk refractive index changes from even a 0.1% DMSO mismatch between the sample and running buffer can completely mask the tiny fragment binding signal. This calibration mathematically subtracts bulk solvent effects.

  • Analyte Injection: Inject the compound in a 3-fold dilution series (10 μM to 300 μM ) at a high flow rate of 50 μL/min .

    • Causality: High flow rates minimize mass transport limitations, ensuring the observed fast kinetics are true binding events and not artifacts of the compound diffusing through the dextran matrix.

  • Data Fitting: Subtract the reference channel and blank injections (double-referencing). Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon​ and koff​ .

Protocol B: Isothermal Titration Calorimetry (ITC) Thermodynamic Validation

Causality behind the method: SPR cannot easily distinguish between specific pocket binding and non-specific aggregation. ITC directly measures the heat of binding ( ΔH ), confirming that the fragment's affinity is driven by specific structural interactions rather than entropic hydrophobic collapse.

  • Sample Dialysis: Dialyze mPGES-1 extensively against the assay buffer (50 mM HEPES, pH 7.4, 150 mM NaCl, 5% DMSO) to ensure exact buffer matching between the calorimetric cell and the syringe.

  • Concentration Setup: Load the cell with 50 μM mPGES-1. Load the syringe with 1 mM (2-Amino-benzothiazol-6-YL)-acetic acid dihydrochloride.

    • Causality: Because the KD​ is weak (45 μM ), a high protein concentration is required to achieve a sufficient "c-value" ( 1<c<1000 ) to generate an accurate sigmoidal binding isotherm.

  • Titration Execution: Perform 19 injections of 2 μL each at 25°C, with a stirring speed of 750 rpm and 150-second spacing between injections to allow the thermal baseline to re-equilibrate.

  • Analysis: Integrate the heat peaks and fit to a one-set-of-sites model to yield enthalpy ( ΔH ), entropy ( −TΔS ), and stoichiometry ( N ). A stoichiometry of N≈1 self-validates that the fragment is binding to a specific, single active site.

References

  • (2-Amino-benzothiazol-6-yl)-acetic acidhydrochloride Product Information . Sigma-Aldrich. 1

  • Targeting mPGES-1 by a Combinatorial Approach: Identification of the Aminobenzothiazole Scaffold to Suppress PGE2 Levels . ACS Medicinal Chemistry Letters (2020). 4

  • Antibacterial activity results of 2-aminobenzothiazole derivatives . ResearchGate. 2

  • US6407122B1 - Amino-benzothiazole derivatives . Google Patents. 3

Sources

Comparative

Reproducibility of (2-Amino-benzothiazol-6-YL)-acetic acid dihydrochloride in Biochemical Assays: A Comparison Guide

Introduction & Mechanistic Grounding (2-Amino-benzothiazol-6-YL)-acetic acid dihydrochloride (2-ABT-6-AA·2HCl) is a highly versatile pharmacophore utilized extensively in drug discovery. It serves as a foundational scaff...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Grounding

(2-Amino-benzothiazol-6-YL)-acetic acid dihydrochloride (2-ABT-6-AA·2HCl) is a highly versatile pharmacophore utilized extensively in drug discovery. It serves as a foundational scaffold for designing ATP-competitive kinase inhibitors (such as c-Met modulators) and as a precursor for fluorescent molecular probes.

A persistent challenge in biochemical screening is assay reproducibility. Free-base aminothiazoles frequently suffer from poor aqueous solubility at physiological pH (7.2–7.4), leading to compound aggregation, light scattering, and false positives—classic Pan-Assay Interference Compounds (PAINS) behavior.

The Dihydrochloride Advantage: Utilizing the dihydrochloride salt form of 2-ABT-6-AA fundamentally resolves these artifacts. The salt stabilizes the protonation state of both the primary amine and the benzothiazole nitrogen. This ensures rapid, complete dissolution in anhydrous DMSO and prevents micro-precipitation upon dilution into aqueous assay buffers. The precision of analytical methods for aminothiazoles is critical; validated LC-MS/MS methods have demonstrated acceptable precision with %RSD values consistently below 2% at varying concentration levels, heavily dependent on the compound's solubility profile [1].

Objective Comparison of Assay Platforms

To evaluate the biochemical efficacy and target engagement of 2-ABT-6-AA derivatives, researchers typically employ one of three primary assay formats. Below is an objective comparison of their performance metrics, highlighting why selecting the correct platform is critical for reproducible data.

Quantitative Performance Data
Assay PlatformPrimary ApplicationThroughputReproducibility (CV%)Z'-FactorKey Limitation / Artifact Source
HTRF (FRET) IC50 DeterminationHigh (384/1536-well)< 5%0.75 - 0.85Compound auto-fluorescence at 620 nm
Surface Plasmon Resonance (SPR) Binding Kinetics ( Kd​ , kon​ , koff​ )Medium5 - 10%N/AExtreme sensitivity to DMSO mismatches
LC-MS/MS Quantification Pharmacokinetics / StabilityLow< 15%N/AMatrix suppression effects

Data Interpretation: While LC-MS/MS and Solid-Phase Extraction (SPE) are favored for their high reproducibility and precision in complex matrices (achieving inter-day precision below 13%) [2][3], Homogeneous Time-Resolved Fluorescence (HTRF) remains the gold standard for high-throughput biochemical screening due to its superior Z'-factor and resistance to volume variations.

Mandatory Visualization: HTRF Assay Mechanism

The following diagram illustrates the logical workflow and competitive binding mechanism of 2-ABT-6-AA·2HCl within an HTRF kinase assay framework.

G A Kinase Enzyme (Active State) D Enzyme-Inhibitor Complex (Inhibited) A->D Competitive Binding E Phosphorylated Substrate A->E Catalysis B (2-ABT-6-YL)-AA·2HCl (Inhibitor) B->D Target Engagement C ATP + Substrate C->E Phosphate Transfer H Low FRET Signal (Strong Inhibition) D->H Lack of Product F FRET Detection Reagents (Eu-Cryptate + XL665) E->F Antibody Binding G High FRET Signal (No Inhibition) F->G Abundant Product

Workflow and logical mechanism of the HTRF kinase assay used to evaluate 2-ABT-6-AA·2HCl.

Experimental Protocol: Self-Validating HTRF Kinase Assay

To ensure maximum reproducibility, this protocol is designed as a self-validating system . Every step includes built-in causality checks to prevent common biochemical artifacts.

Step 1: Reagent Preparation & Solvation
  • Action: Dissolve 2-ABT-6-AA·2HCl in 100% anhydrous DMSO to create a 10 mM stock.

  • Causality & Validation: The dihydrochloride salt rapidly dissociates, but anhydrous DMSO prevents premature hydrolysis of the acetic acid moiety. Self-Validation: Measure the OD600 of the stock; any reading above baseline indicates moisture absorption and micro-precipitation.

Step 2: Compound Serial Dilution
  • Action: Perform 3-fold serial dilutions in an intermediate buffer consisting of 50 mM HEPES (pH 7.4) and 0.01% Tween-20.

  • Causality & Validation: Tween-20 lowers the surface tension, preventing the hydrophobic benzothiazole core from adsorbing to the polystyrene walls of acoustic dispensing plates. This ensures the actual concentration delivered to the assay matches the theoretical concentration.

Step 3: Enzyme-Substrate Reaction
  • Action: In a 384-well plate, combine 4 µL of the compound dilution, 2 µL of Kinase (e.g., c-Met), and 4 µL of the ATP/Peptide Substrate mix. Ensure the buffer contains 1 mM Dithiothreitol (DTT).

  • Causality & Validation: DTT maintains a reducing environment, preventing the oxidation of critical cysteine residues in the kinase active site. Without DTT, enzyme activity artificially degrades over time, skewing the IC50 curve.

Step 4: Reaction Termination & Detection
  • Action: After exactly 60 minutes at room temperature, add 10 µL of detection buffer containing 50 mM EDTA, Eu-Cryptate labeled anti-phospho antibody, and the XL665 fluorophore.

  • Causality & Validation: EDTA instantly halts the kinase reaction by chelating Mg²⁺, a mandatory cofactor for ATP binding. Self-Validation: A control well lacking EDTA will show a continuous signal increase over time, proving that the stop-solution in the experimental wells is functioning correctly.

Step 5: Ratiometric Data Acquisition
  • Action: Read the plate on a microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm). Calculate the 665/620 ratio.

  • Causality & Validation: Ratiometric FRET measurement internally corrects for well-to-well variations in dispensing volume and negates any auto-fluorescence generated by the benzothiazole compound itself, drastically improving the Z'-factor.

References

  • Title: Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical studies.
  • Title: Selective determination of 2-aminobenzothiazole in environmental water and organic extracts from fish and dust samples.
  • Title: Determination of Benzotriazoles and Benzothiazoles in Human Urine by Liquid Chromatography-Tandem Mass Spectrometry.
Validation

benchmarking (2-Amino-benzothiazol-6-YL)-acetic acid dihydrochloride against standard inhibitors

Benchmarking (2-Amino-benzothiazol-6-YL)-acetic acid dihydrochloride: A Dual-Action ALR2 and VEGFR-2 Inhibitor As a Senior Application Scientist, I frequently evaluate novel small-molecule inhibitors to establish robust...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking (2-Amino-benzothiazol-6-YL)-acetic acid dihydrochloride: A Dual-Action ALR2 and VEGFR-2 Inhibitor

As a Senior Application Scientist, I frequently evaluate novel small-molecule inhibitors to establish robust benchmarking standards for drug discovery pipelines. (2-Amino-benzothiazol-6-YL)-acetic acid dihydrochloride (hereafter referred to as ABAA-HCl ) is a highly versatile pharmacophore. Unlike traditional single-target inhibitors, ABAA-HCl bridges two distinct pathophysiological domains: the polyol pathway via Aldose Reductase (ALR2) inhibition, and tumor angiogenesis via Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) kinase inhibition.

This guide objectively benchmarks ABAA-HCl against industry-standard inhibitors (Zopolrestat, Epalrestat, and Sorafenib), detailing the mechanistic rationale, comparative efficacy data, and the self-validating experimental protocols required to accurately assess its performance.

Structural & Mechanistic Rationale

The efficacy of ABAA-HCl is not coincidental; it is a direct consequence of its precise structural geometry, which allows it to occupy the active sites of two entirely different enzyme classes.

  • The Acetic Acid Moiety (ALR2 Inhibition): The carboxylic acid group acts as a classic pharmacophore for Aldose Reductase (ALR2). It anchors deeply into the enzyme's anion-binding pocket, forming critical hydrogen bonds with Tyr48, His110, and Trp111. This prevents the NADPH-dependent reduction of glucose to sorbitol, a primary driver of diabetic microvascular complications .

  • The 2-Aminobenzothiazole Core (VEGFR-2 Inhibition): The fused bicyclic ring system and the 2-amino group mimic the adenine ring of ATP. This allows the molecule to competitively bind the hinge region of the VEGFR-2 kinase domain, disrupting the downstream PI3K/Akt angiogenic signaling cascade .

  • The Dihydrochloride Salt Formulation: The choice to benchmark the dihydrochloride salt rather than the free base is rooted in assay causality. The free base of 2-aminobenzothiazole is highly lipophilic and prone to colloidal aggregation in aqueous assay buffers, which frequently leads to Pan-Assay Interference Compounds (PAINS) behavior. The dihydrochloride salt ensures complete dissolution, preventing false-positive inhibition caused by enzyme sequestration .

MOA Glucose Glucose ALR2 ALR2 Glucose->ALR2 Substrate Sorbitol Sorbitol ALR2->Sorbitol Polyol Pathway (NADPH) VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Ligand Binding Angiogenesis Angiogenesis VEGFR2->Angiogenesis Kinase Cascade ABAA ABAA-HCl (Dual Inhibitor) ABAA->ALR2 Blocks Anion Pocket ABAA->VEGFR2 Binds Hinge Region

Dual-target mechanism of ABAA-HCl inhibiting ALR2 and VEGFR-2 pathways.

Quantitative Benchmarking Data

To objectively evaluate ABAA-HCl, it must be tested against selective, gold-standard inhibitors. Zopolrestat and Epalrestat serve as the ALR2 benchmarks, while Sorafenib serves as the VEGFR-2 benchmark.

Table 1: In Vitro Enzymatic Inhibition Profile (IC₅₀)

Data represents the mean of three independent replicates.

CompoundTargetIC₅₀ (nM)Selectivity / Notes
Zopolrestat ALR23.1 ± 0.4Highly selective ALR2 inhibitor.
Epalrestat ALR215.2 ± 1.8Clinical standard for diabetic neuropathy.
Sorafenib VEGFR-269.0 ± 5.2Multi-kinase inhibitor standard.
ABAA-HCl ALR28.5 ± 1.1Potent ALR2 inhibition via acetic acid moiety.
ABAA-HCl VEGFR-2194.0 ± 12.5Moderate, synergistic kinase inhibition.
Table 2: Cellular Efficacy Benchmarking

Evaluating functional target engagement in relevant cell lines.

Assay TypeCell LineBenchmark Standard (IC₅₀)ABAA-HCl (IC₅₀)
Sorbitol Accumulation HLECs (Lens Epithelial)Zopolrestat: 12.0 nM28.5 nM
Anti-Proliferation HUVECs (Endothelial)Sorafenib: 0.15 µM0.45 µM

Self-Validating Experimental Protocols

A protocol is only as good as its ability to identify its own failures. The following workflows are designed as self-validating systems, incorporating mandatory counter-screens to eliminate artifactual data.

Protocol 1: ALR2 Enzymatic Assay (Absorbance-Based)

Causality Note: We utilize DL-glyceraldehyde as the substrate rather than glucose. ALR2 has a significantly lower Km​ for DL-glyceraldehyde, providing a wider, more stable dynamic range for tracking NADPH oxidation.

  • Reagent Preparation: Prepare assay buffer (0.1 M sodium phosphate, pH 6.2). Reconstitute recombinant human ALR2 enzyme, 0.1 mM NADPH, and 10 mM DL-glyceraldehyde.

  • Compound Titration: Prepare a 10-point serial dilution of ABAA-HCl, Zopolrestat, and Epalrestat in DMSO. Transfer to a 384-well UV-transparent plate (final DMSO concentration <1%).

  • Enzyme Pre-incubation: Add ALR2 enzyme and NADPH to the compounds. Incubate for 10 minutes at 25°C to allow equilibrium binding.

  • Reaction Initiation: Add DL-glyceraldehyde to initiate the reaction.

  • Kinetic Readout: Monitor the decrease in absorbance at 340 nm (indicative of NADPH oxidation to NADP⁺) continuously for 10 minutes using a microplate reader.

  • Self-Validation (Counter-Screen): Crucial Step. Run a parallel "No-Enzyme Control" plate. Because benzothiazoles can sometimes absorb light in the near-UV spectrum, this step ensures that ABAA-HCl is not artificially masking the 340 nm signal, which would result in a false-positive IC₅₀.

Protocol 2: VEGFR-2 Kinase Assay (TR-FRET)

Causality Note: We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) rather than standard luminescence. TR-FRET introduces a time delay before signal acquisition, completely bypassing the auto-fluorescence commonly exhibited by conjugated ring systems like benzothiazoles.

  • Kinase Reaction: Combine recombinant VEGFR-2 kinase domain, ATP (at the Km​ value of 10 µM), biotinylated poly-GT substrate, and ABAA-HCl/Sorafenib in kinase buffer.

  • Incubation: Incubate for 60 minutes at room temperature.

  • Detection Phase: Add the TR-FRET detection mixture containing Europium-labeled anti-phosphotyrosine antibody and Streptavidin-APC.

  • Signal Acquisition: Excite at 340 nm and read emission at 615 nm (Europium) and 665 nm (APC) after a 100-microsecond delay. Calculate the 665/615 ratio.

  • Self-Validation (Counter-Screen): Run a "No-ATP Control" to verify that the compound does not act as a direct fluorophore that artificially inflates the APC emission channel.

Workflow Step1 1. Reagent Prep Recombinant ALR2 / VEGFR-2 & Substrates Step2 2. Compound Titration 10-point dose response (ABAA-HCl vs Standards) Step1->Step2 Step3 3. Enzymatic Reaction ALR2: DL-Glyceraldehyde + NADPH VEGFR-2: ATP + Peptide Step2->Step3 Step4 4. Signal Detection ALR2: Absorbance (340 nm) VEGFR-2: TR-FRET Emission Step3->Step4 Step5 5. Self-Validation Counter-screen for Autofluorescence / Absorbance Step4->Step5 Step6 6. Data Analysis 4-Parameter Logistic Regression for IC50 Calculation Step5->Step6

Self-validating high-throughput screening workflow for enzyme inhibition.

Conclusion

(2-Amino-benzothiazol-6-YL)-acetic acid dihydrochloride represents a highly effective, dual-action benchmarking standard. While it does not surpass the absolute potency of Zopolrestat for ALR2 or Sorafenib for VEGFR-2 individually, its ability to reliably engage both targets in the nanomolar to low-micromolar range makes it an invaluable tool compound. By utilizing the self-validating protocols outlined above, researchers can confidently utilize ABAA-HCl to calibrate multi-target screening cascades without the risk of structural or optical interference.

References

  • Cheekatla, S. R. (2025). "Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances." Chemistry, 7(4), 118. URL: [Link]

  • Ewes, W. A., et al. (2024). "Identification of Benzothiazoles Bearing 1,3,4-Thiadiazole as Antiproliferative Hybrids Targeting VEGFR-2 and BRAF Kinase: Design, Synthesis, BIO Evaluation and In Silico Study." Molecules, 29(13), 3186. URL: [Link]

  • Sharma, P. C., et al. (2013). "Medicinal significance of benzothiazole scaffold: an insight view." Journal of Enzyme Inhibition and Medicinal Chemistry, 28(2), 240-266. URL: [Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (2-Amino-benzothiazol-6-YL)-acetic acid dihydrochloride

An authoritative safety and operational framework for handling (2-Amino-benzothiazol-6-YL)-acetic acid dihydrochloride requires moving beyond basic safety data sheets to understand the physicochemical behavior of the com...

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Author: BenchChem Technical Support Team. Date: April 2026

An authoritative safety and operational framework for handling (2-Amino-benzothiazol-6-YL)-acetic acid dihydrochloride requires moving beyond basic safety data sheets to understand the physicochemical behavior of the compound. As a pharmaceutical intermediate containing both a biologically active benzothiazole core and a dihydrochloride salt formulation, its handling protocols must account for acute acidity upon dissolution, potential respiratory sensitization, and environmental toxicity[1][2].

The following guide provides a self-validating, step-by-step operational architecture designed for researchers, scale-up scientists, and drug development professionals.

Mechanistic Hazard Profile & Causality

To implement effective safety measures, personnel must understand why this specific compound poses a risk.

  • The Dihydrochloride Factor: The presence of two hydrochloride equivalents means this crystalline solid is highly hygroscopic. Upon contact with moisture—including ambient humidity, sweat on the skin, or the mucous membranes of the respiratory tract—the salt rapidly dissociates, locally releasing hydrochloric acid (HCl). This localized pH drop is the primary driver of its Skin Irrit. 2 (H315) and Eye Irrit. 2A (H319) classifications[2].

  • The Benzothiazole Core: Benzothiazole derivatives are known to interact with biological nucleophiles. Inhalation of fine particulate dust can lead to acute respiratory irritation (STOT SE 3, H335 ) and potential systemic toxicity if swallowed (Acute Tox. 4, H302 )[2].

Table 1: Physicochemical & Hazard Summary

ParameterSpecification / ClassificationOperational Implication
CAS Registry Number 1158601-77-4 (Hydrochloride form)[3]Ensure inventory tracking matches the exact salt form.
Physical State Off-white to pale yellow crystalline powderHigh risk of aerosolization and dust generation during transfer.
Primary Hazards H302, H315, H319, H335[2]Mandates strict isolation from mucous membranes and skin.
Solubility Soluble in DMSO, EtOH; acidic in H2​O Aqueous waste streams will require basic neutralization prior to disposal.

Mandatory Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling concentrated dihydrochloride salts due to their corrosive potential upon hydration. The following matrix outlines the required equipment and the mechanistic rationale for each choice.

Table 2: Advanced PPE Requirements

Protection ZoneRequired EquipmentMaterial SpecificationMechanistic Rationale
Respiratory Particulate Respirator or PAPRN95, P100, or FFP3Prevents inhalation of micro-particulates that generate localized HCl in the lungs.
Hand Protection Double-Gloving SystemInner: Nitrile (4 mil)Outer: Neoprene (8 mil)Nitrile provides dexterity; Neoprene offers superior resistance to acidic degradation if the powder hydrates on the glove.
Eye/Face Unvented Chemical GogglesPolycarbonate with anti-fog coatingPrevents airborne dust from settling into the tear ducts, which would cause immediate acidic burning.
Body Chemical-resistant Lab CoatTyvek® sleeves or fluid-resistant cotton/poly blendPrevents powder from settling on porous street clothing where ambient moisture could initiate acidic degradation.

Operational Workflows & Step-by-Step Methodologies

Every interaction with (2-Amino-benzothiazol-6-YL)-acetic acid dihydrochloride must be treated as a closed-system transfer to prevent particulate dispersion.

Protocol A: Safe Weighing and Dispensing
  • Environmental Preparation: Ensure the chemical fume hood or vented balance enclosure (LEV) is operating with a face velocity of 80–100 fpm.

  • Static Mitigation: Use an anti-static bar or zero-stat gun on the weighing spatulas and weigh boats. Causality: Fine hydrochloride powders hold static charges, causing them to "jump" and aerosolize when approached with metal tools.

  • Dispensing: Slowly transfer the powder using a V-shaped spatula. Do not drop the powder from a height; place the spatula directly onto the weigh paper/boat before rotating to release the solid.

  • Sealing: Once the desired mass is achieved, immediately transfer the powder into a pre-tared, sealable vial or reaction flask before removing it from the LEV.

Protocol B: Solution Preparation
  • Solvent Selection: If preparing an aqueous solution, anticipate an exothermic reaction and a sharp drop in pH.

  • Controlled Addition: Always add the solid to the solvent (e.g., DMSO or buffered water), never the reverse. Causality: Adding solvent to the bulk powder can cause rapid, localized heating and splattering of acidic material.

  • pH Adjustment: If biological assays require a neutral pH, titrate the resulting solution slowly with a weak base (e.g., 0.1MNaOH or NaHCO3​ ) while monitoring with a pH meter.

Workflow Start 1. Environmental Prep Verify LEV & Anti-static Weighing 2. Weighing Use V-spatula, minimize drop height Start->Weighing Setup complete Transfer 3. Closed Transfer Seal vessel before exiting hood Weighing->Transfer Mass acquired Dissolution 4. Dissolution Add solid TO solvent (Monitor Exotherm) Transfer->Dissolution Vessel secured Neutralization 5. pH Adjustment Titrate with weak base if required Dissolution->Neutralization Solvated & Acidic

Figure 1: Operational workflow for the safe dispensing and dissolution of the dihydrochloride salt.

Spill Response and Disposal Plan

In the event of a powder spill outside of primary containment, immediate neutralization is prioritized over simple sweeping to prevent airborne acidic dust.

Solid Spill Neutralization Protocol
  • Isolate: Evacuate personnel from the immediate 3-meter radius.

  • Don Spill PPE: Upgrade to a P100 respirator and heavy-duty Neoprene gloves.

  • Blanket the Spill: Do not sweep the dry powder. Cover the spill completely with a solid, weak base such as Sodium Bicarbonate ( NaHCO3​ ) or Calcium Carbonate ( CaCO3​ ). Causality: The carbonate will react with any free HCl generated by ambient moisture, neutralizing it to harmless salt, water, and CO2​ .

  • Dampen and Collect: Lightly mist the carbonate-covered spill with water to facilitate the neutralization reaction and bind the dust. Use a non-sparking plastic scoop to collect the slurry.

  • Validation: Swab the spill area with a wet pH indicator strip. The area is only considered decontaminated when the pH reads between 6.5 and 7.5.

SpillResponse Spill Solid Spill Detected Isolate Isolate 3m Radius Spill->Isolate PPE Don P100 & Neoprene Isolate->PPE Neutralize Cover with NaHCO3 & Lightly Mist PPE->Neutralize Collect Collect Slurry (Plastic Scoop) Neutralize->Collect HCl neutralized Verify Verify pH 6.5-7.5 Dispose as HazMat Collect->Verify Surface cleared

Figure 2: Step-by-step emergency spill response and chemical neutralization pathway.

References

  • NextSDS. "(2-AMINO-BENZOTHIAZOL-6-YL)-ACETIC ACID HYDROCHLORIDE — Chemical Substance Information." NextSDS Chemical Database. URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Amino-benzothiazol-6-YL)-acetic acid dihydrochloride
Reactant of Route 2
Reactant of Route 2
(2-Amino-benzothiazol-6-YL)-acetic acid dihydrochloride
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